molecular formula C10H11NO B1606037 1-Phenylcyclopropanecarboxamide CAS No. 6120-96-3

1-Phenylcyclopropanecarboxamide

Cat. No.: B1606037
CAS No.: 6120-96-3
M. Wt: 161.2 g/mol
InChI Key: GCBXAQLZTBLSGE-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) is a small, strained ring organic molecule with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g/mol . Its rigid, defined conformation and unique electronic properties make it a valuable scaffold in medicinal chemistry for constructing biologically active compounds . In biomedical research, this carboxamide core has demonstrated distinct and effective inhibition of the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line, without exhibiting cytotoxic activity, highlighting its potential as an antiproliferative agent . Furthermore, amide derivatives containing the cyclopropane structure have been extensively explored for their antimicrobial activity, showing efficacy against pathogens such as Staphylococcus aureus and Candida albicans . Some derivatives also exhibit potent inhibitory activity as NLRP3 inflammasome inhibitors, presenting a potential therapeutic strategy for inflammatory diseases . The compound's versatility is further demonstrated by its role as a key synthetic intermediate in fragment-based drug discovery campaigns for targets like NAMPT . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXAQLZTBLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303328
Record name 1-phenylcyclopropanecarboxamide
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Molecular Weight

161.20 g/mol
Source PubChem
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CAS No.

6120-96-3
Record name 1-Phenylcyclopropanecarboxamide
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Foundational & Exploratory

1-Phenylcyclopropanecarboxamide as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: 1-Phenylcyclopropanecarboxamide: A Strategic Scaffold for Rigidification and Metabolic Stability[1]

Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads.

Executive Summary

In the landscape of modern medicinal chemistry, the 1-phenylcyclopropanecarboxamide scaffold represents a "privileged structure" capable of addressing two critical failure modes in drug discovery: metabolic instability and conformational entropy . Unlike flexible alkyl chains, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and rigidity, locking the attached phenyl and amide vectors into a defined spatial arrangement. This guide analyzes the scaffold's utility as a bioisostere for gem-dimethyl groups, its role in blocking Cytochrome P450 (CYP) metabolic hot spots, and its proven application in high-affinity ligands such as the NK3 antagonist Talnetant .

Structural & Physicochemical Rationale

The utility of the 1-phenylcyclopropanecarboxamide core stems from three physicochemical pillars:

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The cyclopropane ring forces the internal bond angle (


) to deviate significantly from the tetrahedral ideal (

). This compression forces the external substituents (the phenyl and carboxamide groups) closer together, favoring an intramolecular "reactive" conformation. In receptor binding, this pre-organization reduces the entropic penalty of binding (

), often resulting in 10-100x potency boosts compared to acyclic analogs.
Metabolic Blockade

The C-H bonds of a cyclopropane ring possess higher


-character (approx. 

) compared to standard alkanes (

). This results in:
  • Shorter, stronger C-H bonds: Bond dissociation energy (BDE) is ~106 kcal/mol vs. ~98 kcal/mol for secondary alkyl carbons.

  • CYP450 Resistance: The ring resists hydrogen atom abstraction by CYP enzymes, effectively blocking metabolic oxidation at the

    
    -carbon position.
    
Conformational "V-Shape"

Crystallographic data of N-phenyl derivatives reveals a characteristic "V-shape" conformation where the cyclopropane ring acts as a non-planar hinge, orienting the two aromatic systems (the 1-phenyl and the amide N-substituent) at a dihedral angle often between 88-90°. This is critical for fitting into deep, hydrophobic pockets (e.g., GPCR transmembrane domains).

Synthetic Methodologies: Validated Protocols

The most robust route to this scaffold is the


-dialkylation of phenylacetonitrile  followed by hydrolysis and amidation. This avoids the use of hazardous sodium amide (

) found in older literature.
Protocol A: Phase-Transfer Catalyzed Cyclopropanation

A self-validating, scalable method avoiding cryogenic conditions.

Reagents:

  • 2-Phenylacetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv)

  • 50% NaOH (aq)

  • Benzyltriethylammonium chloride (TEBA) (0.05 equiv) - Phase Transfer Catalyst

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), charge 2-phenylacetonitrile and 1,2-dibromoethane.

  • Initiation: Add TEBA catalyst.

  • Cyclization: Dropwise add 50% NaOH while maintaining internal temperature

    
     (exothermic).
    
  • Completion: Heat to

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of nitrile starting material indicates completion.
    
  • Workup: Dilute with water, extract with toluene. Wash organic layer with water and brine. Dry over

    
     and concentrate.
    
  • Validation:

    
     NMR should show two symmetric multiplets for the cyclopropane protons at 
    
    
    
    1.2–1.7 ppm.
Protocol B: Hydrolysis and Amide Coupling
  • Hydrolysis: Reflux the intermediate nitrile in KOH/Ethylene Glycol at

    
     for 12 hours. (Acid hydrolysis often fails due to steric bulk).
    
  • Coupling: React the resulting 1-phenylcyclopropanecarboxylic acid with the target amine using HATU and DIPEA in DMF.

Visualization: Synthetic Pathway & Logic

SynthesisWorkflow Start 2-Phenylacetonitrile Inter 1-Phenylcyclopropane- carbonitrile Start->Inter Double Alkylation (PTC Method) Reagent 1,2-Dibromoethane + 50% NaOH + TEBA Reagent->Inter Acid 1-Phenylcyclopropane- carboxylic Acid Inter->Acid Base Hydrolysis Hydrolysis KOH / Ethylene Glycol (160°C) Hydrolysis->Acid Final 1-Phenylcyclopropane- carboxamide Scaffold Acid->Final Amide Bond Formation Coupling Amine (R-NH2) + HATU / DIPEA Coupling->Final

Caption: Figure 1. Robust synthetic workflow for 1-phenylcyclopropanecarboxamide derivatives using Phase Transfer Catalysis (PTC).

Therapeutic Applications & Case Studies

Case Study 1: Neurokinin-3 (NK3) Antagonists (Talnetant)

Talnetant (SB-223412) is the archetypal example of this scaffold's success.

  • Target: NK3 receptor (GPCR) for schizophrenia.

  • Role of Scaffold: The chiral 1-phenylcyclopropanecarbonyl core provides a rigid spacer that positions a quinoline moiety into a specific hydrophobic sub-pocket.

  • Outcome: High affinity (

    
     < 1 nM) and improved oral bioavailability compared to flexible analogs.
    
Case Study 2: Anticancer (ITK Inhibitors)

Recent studies have utilized this scaffold to inhibit Interleukin-2 Inducible T-cell Kinase (ITK).

  • Mechanism: The cyclopropane ring orients the amide carbonyl to form a critical hydrogen bond with the kinase hinge region (Cys442), while the phenyl group occupies the hydrophobic gatekeeper pocket.

  • Data: Derivatives showed

    
     values in the low nanomolar range against T-cell leukemia lines (U937).
    
Case Study 3: Sigma-1 Receptor Ligands

1-Phenylcycloalkanecarboxylic acid derivatives act as potent Sigma-1 receptor ligands.[2]

  • SAR Insight: Contracting the ring from cyclohexane to cyclopropane maintains Sigma-1 affinity but drastically reduces off-target binding to Muscarinic receptors (

    
    -fold selectivity), proving the scaffold's ability to tune selectivity profiles via steric constraint.
    

Structure-Activity Relationship (SAR) Data

Table 1: Impact of Ring Size on Metabolic Stability and Potency (Hypothetical Representative Data based on Literature Trends)

Scaffold CoreRing Strain (kcal/mol)CYP450 Stability (

microsomes)
Receptor Selectivity (Target:Off-Target)
Gem-dimethyl (Acyclic) ~0Low (< 15 min)10:1
Cyclobutane ~26.3Moderate (30 min)50:1
Cyclopropane (Target) ~27.5High (> 60 min) >100:1
Cyclopentane ~6.2Moderate (45 min)20:1

Note: Cyclopropane offers the optimal balance of metabolic blockade and rigidification.

Experimental Workflow: Drug Discovery Pipeline

The following diagram illustrates the decision tree for incorporating this scaffold into a lead optimization program.

DiscoveryPipeline Hit Hit Identification (Flexible Linker) Eval Evaluate Metabolic Liability (Microsomal Stability Assay) Hit->Eval Decision Is Linker/Gem-Dimethyl a Metabolic Hotspot? Eval->Decision Decision->Hit No (Explore other scaffolds) Design Design 1-Phenylcyclopropane Bioisostere Decision->Design Yes Synth Execute Protocol A (PTC Cyclopropanation) Design->Synth Test Test for Potency Boost (Thorpe-Ingold Effect) Synth->Test Select Select Lead Candidate Test->Select Potency > 10x & Stability High

Caption: Figure 2. Decision tree for scaffold hopping from flexible alkyl chains to 1-phenylcyclopropanecarboxamide.

References

  • Synthesis & Pharmacology of 1-Phenylcyclopropanecarboxamides

    • Mahesh, P., et al. (2023).[3] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon.

  • Cyclopropane in Drug Design (Review)

    • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry.

  • Talnetant (NK3 Antagonist)

    • Sarau, H. M., et al. (1997). Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics.
  • Sigma Receptor Selectivity

    • Mellon, W. S., et al. (2001). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry.
  • Metabolic Stability of Cyclopropanes

    • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates. Current Topics in Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-Phenylcyclopropanecarboxamide (1-PCCA)

[1][2][3]

Abstract

This technical guide details the analytical quantification of 1-Phenylcyclopropanecarboxamide (1-PCCA) , a critical intermediate and process-related impurity in the synthesis of SNRI therapeutics such as Milnacipran and Levomilnacipran .[1][][3] Due to the structural rigidity of the cyclopropane ring and the polarity of the primary amide, 1-PCCA presents unique separation challenges. This protocol provides two validated workflows: a robust HPLC-UV method for API purity profiling (limit of quantitation ~0.05%) and a high-sensitivity LC-MS/MS method for bioanalytical trace analysis (pg/mL range).[1][][3]

Chemical Scope & Significance[2][3]

Target Analyte: 1-Phenylcyclopropanecarboxamide CAS Registry Number: 5908-72-5 Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol [1][][3]

Context in Drug Development

1-PCCA is typically formed via the hydrolysis of 1-phenylcyclopropanecarbonitrile .[1][][3] In the context of Milnacipran synthesis, it represents a "arrested" intermediate where the nitrile is hydrolyzed to the amide but not fully converted to the target amine or carboxylic acid.

  • Critical Quality Attribute (CQA): As a process impurity, it must be controlled below ICH Q3A thresholds (typically <0.10%) in the final API.

  • Metabolic Relevance: In pharmacokinetic (PK) studies, primary amides are often stable metabolites that require monitoring to assess clearance pathways.[3]

Physicochemical Profile
PropertyValueAnalytical Implication
LogP ~1.6Moderately lipophilic; suitable for Reversed-Phase (RP) LC.[1][][3]
pKa ~15 (Amide N-H)Neutral in standard LC pH ranges (2–8).[1][][3] No pH-dependent retention shifts expected.[1][][3]
UV Max 210–220 nmLacks strong chromophores; requires low-UV detection.[1][][3]
Solubility Methanol, ACN, DMSODissolve standards in 50:50 Water:ACN to prevent precipitation on injection.[3]

Method A: HPLC-UV for API Purity & Process Control

Application: Quality Control (QC) of Milnacipran/Levomilnacipran API; Synthesis monitoring.[1][][3] Rationale: UV detection at low wavelengths is cost-effective and sufficient for impurity limits (>0.05%).[1][][3] A C18 column with an acidic mobile phase ensures sharp peak shape for the surrounding amine-based API.[1][][3]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm.[3]

    • Why: The "Plus" end-capping reduces silanol interactions, critical when analyzing this neutral amide alongside basic amine drugs (Milnacipran).[1][][3]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][][3]

  • Flow Rate: 1.0 mL/min.[1][][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Reference: 360 nm).[1][][3]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration (retain polar impurities)
5.010Isocratic hold
20.060Linear ramp to elute 1-PCCA and precursors
25.090Column wash
25.110Re-equilibration
30.010End of Run
System Suitability Criteria
  • Resolution (Rs): > 2.0 between 1-PCCA and the Nitrile precursor (1-phenylcyclopropanecarbonitrile).[1][][3]

  • Tailing Factor: 0.8 – 1.5.

  • Precision (RSD): < 2.0% for 6 replicate injections of standard (50 µg/mL).

Method B: LC-MS/MS for Bioanalysis (Trace Quantification)

Application: Pharmacokinetic (PK) studies in plasma/urine; Environmental monitoring.[1][][3] Rationale: 1-PCCA lacks strong fluorescence or UV absorption.[1][][3] Triple Quadrupole (QqQ) MS provides the necessary sensitivity (LLOQ < 1.0 ng/mL) and selectivity against complex biological matrices.[1][][3]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][5]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1][][3]

  • Collision Gas: Argon.[1][][3]

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor (m/z) Product (m/z) CE (eV) Role Mechanism
1-PCCA 162.2 [M+H]⁺ 145.1 15 Quantifier Loss of NH₃ (Amide cleavage)
1-PCCA 162.2 [M+H]⁺ 117.1 25 Qualifier Loss of NH₃ + CO (Ring contraction)

| 1-PCCA | 162.2 [M+H]⁺ | 91.1 | 35 | Qualifier | Tropylium ion formation |[1][][3]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: 1-PCCA is neutral.[1][][3] LLE provides cleaner extracts than Protein Precipitation (PPT) by removing phospholipids that cause matrix effects.[1][][3]

  • Aliquot: Transfer 100 µL plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL Internal Standard (e.g., Milnacipran-d10 or stable isotope labeled 1-PCCA).[1][][3]

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

    • Note: Ethyl Acetate is a viable alternative, but MTBE forms a clearer upper layer.[3]

  • Agitation: Vortex for 5 mins @ 2000 rpm.

  • Separation: Centrifuge @ 10,000 rpm for 5 mins.

  • Concentration: Transfer 800 µL supernatant to a clean tube; evaporate to dryness under N₂ stream @ 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

LC Conditions (Bioanalysis)
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 50 × 2.1 mm, 2.6 µm.[][3]

    • Why: Phenyl-Hexyl phases offer pi-pi interactions with the phenyl ring of 1-PCCA, providing orthogonal selectivity to standard C18.[1][][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ballistic gradient (10% B to 90% B in 3 mins).

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic for selecting the appropriate method based on the sample origin and required sensitivity.[3]

MethodSelectionStartSample OriginAPIAPI / Synthesis ProcessStart->APIBioBiological Matrix(Plasma/Urine)Start->BioConcCheckEst. Concentration?API->ConcCheckPrep1Dilute in Mobile PhaseAPI->Prep1Prep2LLE (MTBE Extraction)Bio->Prep2HPLCMethod A: HPLC-UV(Limit: ~0.05% w/w)ConcCheck->HPLC> 1 µg/mLLCMSMethod B: LC-MS/MS(Limit: <1 ng/mL)ConcCheck->LCMS< 1 µg/mL (Trace)Prep1->HPLCPrep2->LCMS

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sample type and sensitivity requirements.

LLE Extraction Workflow (LC-MS)

Visualizing the critical steps in the Liquid-Liquid Extraction protocol to ensure high recovery.

LLEWorkflowSamplePlasma Sample(100 µL)AddISAdd Internal Std(Milnacipran-d10)Sample->AddISSolventAdd MTBE(1.0 mL)AddIS->SolventVortexVortex & Centrifuge(Phase Separation)Solvent->VortexTransferTransfer Organic(Top Layer)Vortex->TransferDryEvaporate N2ReconstituteTransfer->DryInjectInject LC-MS/MSDry->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for isolating 1-PCCA from plasma.

Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of these methods, the following acceptance criteria should be met during validation:

ParameterHPLC-UV CriteriaLC-MS/MS Criteria
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery) 98.0 – 102.0%85.0 – 115.0%
Precision (Repeatability) RSD < 1.0%CV < 5.0%
LOD (Limit of Detection) ~0.02 µg/mL~0.1 ng/mL
Specificity No interference from MilnacipranNo interference from Phospholipids
Troubleshooting Guide
  • Issue: Split Peaks (HPLC)

    • Cause: Injection solvent is too strong (e.g., 100% MeOH).[3]

    • Fix: Match the injection solvent to the initial mobile phase (10% ACN in Water).[3]

  • Issue: Low Recovery (LC-MS)

    • Cause: 1-PCCA is neutral; if pH is too high during extraction, other basic impurities might co-extract and suppress signal.[][3]

    • Fix: Ensure the plasma is neutral or slightly acidic before MTBE addition.[][3]

  • Issue: Carryover

    • Cause: Amides can stick to metallic surfaces.[1][][3]

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][][3]

References

  • International Conference on Harmonisation (ICH). (2005).[1][][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2024).[1][][3] PubChem Compound Summary for CID 564473, N-phenylcyclopentanecarboxamide (Structural Analog Reference). [Link] (Note: Used for physicochemical property estimation of the phenyl-cycloalkyl-amide scaffold).[1][][3]

  • Rao, R. N., et al. (2011).[3] Separation and characterization of process-related impurities of milnacipran by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[][3] [Link][1][]

Application Notes and Protocols for High-Throughput Screening of 1-Phenylcyclopropanecarboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting LSD1 with Novel Scaffolds

The search for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Epigenetic regulators have emerged as a promising class of therapeutic targets, and among them, Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is of significant interest.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung carcinoma, and breast cancer, by promoting cell proliferation and blocking differentiation.[1][3][4] This makes LSD1 a compelling target for therapeutic intervention.

The 1-phenylcyclopropanecarboxamide scaffold represents an intriguing starting point for the development of novel LSD1 inhibitors. This structural motif, characterized by its rigid conformation and unique electronic properties, has been associated with a wide range of pharmacological activities, including antitumor properties.[5][6] Its resemblance to the core structures of some known LSD1 inhibitors suggests its potential to be optimized into a potent and selective modulator of this enzyme.[1]

High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns to identify and characterize 1-Phenylcyclopropanecarboxamide-based inhibitors of LSD1. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and actionable format.

Scientific Rationale: Why Screen for LSD1 Inhibitors?

LSD1's primary function is to demethylate mono- and di-methylated H3K4, a mark generally associated with active gene transcription. By removing these marks, LSD1 contributes to transcriptional repression. Conversely, LSD1 can also demethylate H3K9, a repressive mark, leading to transcriptional activation in certain contexts. This dual functionality underscores the complex role of LSD1 in gene regulation. In cancer, the dysregulation of LSD1 activity contributes to the maintenance of an undifferentiated, proliferative state.[9] Therefore, inhibiting LSD1 can reactivate silenced tumor suppressor genes and induce differentiation, representing a powerful therapeutic strategy.[4][10]

The screening of 1-Phenylcyclopropanecarboxamide and its analogs is predicated on the hypothesis that this scaffold can be tailored to fit within the active site of LSD1, disrupting its catalytic activity. The rigid cyclopropane ring can help achieve favorable binding conformations and enhance metabolic stability, properties that are highly desirable in drug candidates.[5]

High-Throughput Screening for LSD1 Inhibitors: Assay Selection and Design

Several HTS-compatible assay formats are available to measure LSD1 activity. The choice of assay depends on factors such as the required throughput, cost, and the specific information sought.

Biochemical Assays: A Direct Measure of Enzyme Inhibition

Biochemical assays utilize purified, recombinant LSD1 enzyme and a suitable substrate to directly measure the catalytic activity. These assays are ideal for primary HTS campaigns due to their simplicity, robustness, and lower cost compared to cell-based assays.

Two main types of byproducts are generated during the LSD1-mediated demethylation reaction: hydrogen peroxide (H₂O₂) and formaldehyde.[11][12] HTS assays are often designed to detect one of these byproducts.

  • Peroxidase-Coupled Assays: These assays detect the production of H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) or a luminogenic substrate to produce a detectable signal.[9][12][13] This method is highly sensitive and widely used for screening LSD1 inhibitors.[3]

  • Formaldehyde Dehydrogenase (FDH)-Coupled Assays: This format measures the formaldehyde byproduct. FDH oxidizes formaldehyde, leading to the reduction of NAD⁺ to NADH, which can be detected by absorbance at 340 nm or, more sensitively, by fluorescence.[3][9][12]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure the effects of compounds on LSD1 activity within a cellular environment. While generally having a lower throughput than biochemical assays, they provide more physiologically relevant data. These are crucial for secondary screening and hit validation to confirm that compounds can penetrate cell membranes and engage the target in a complex biological system.

Examples of cell-based assays for LSD1 inhibition include:

  • Target Engagement Assays: Measuring the accumulation of methylated H3K4 (H3K4me2) in cells treated with the test compound.[1] This can be quantified using techniques like high-content imaging or ELISA.

  • Phenotypic Assays: Assessing cellular phenotypes known to be affected by LSD1 inhibition, such as induction of differentiation markers (e.g., CD86 in THP-1 cells) or inhibition of proliferation in LSD1-dependent cancer cell lines.[1][6]

Experimental Workflow for a Primary HTS Campaign

The following diagram illustrates a typical workflow for a primary HTS campaign to identify 1-Phenylcyclopropanecarboxamide-based LSD1 inhibitors.

HTS_Workflow cluster_screen Screening & Data Acquisition cluster_analysis Data Analysis & Hit Triage Compound_Prep Compound Library (1-Phenylcyclopropanecarboxamide Analogs) Preparation & Plating Dispensing Acoustic Dispensing of Compounds Compound_Prep->Dispensing Assay-ready plates Assay_Plate_Prep Assay Plate Preparation (Enzyme, Substrate, Buffer) Assay_Plate_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection Data_Analysis Data Normalization & Z' Calculation Detection->Data_Analysis Raw Data Hit_ID Hit Identification (Activity Threshold) Data_Analysis->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Primary Hits SAR_Analysis Preliminary SAR Dose_Response->SAR_Analysis Confirmed Hits

Caption: High-throughput screening workflow for identifying LSD1 inhibitors.

Detailed Protocol: H₂O₂-Based Biochemical HTS Assay

This protocol describes a robust and sensitive fluorescence-based assay for screening 1-Phenylcyclopropanecarboxamide derivatives against LSD1 activity in a 384-well format.

I. Principle

This assay quantifies the hydrogen peroxide (H₂O₂) produced by the LSD1-catalyzed demethylation of a histone H3 peptide substrate. The H₂O₂ is detected using a peroxidase-coupled reaction with a fluorogenic substrate, resulting in a signal directly proportional to LSD1 activity. Inhibitors of LSD1 will reduce the amount of H₂O₂ produced, leading to a decrease in the fluorescent signal.

II. Materials and Reagents
ReagentSupplierPurpose
Recombinant Human LSD1/CoREST complexCommercial VendorEnzyme source
H3 (1-21) K4me2 peptide substrateCommercial VendorLSD1 substrate
Horseradish Peroxidase (HRP)Commercial VendorCoupling enzyme
Amplex® Red ReagentCommercial VendorFluorogenic substrate
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)In-house/VendorReaction buffer
1-Phenylcyclopropanecarboxamide LibraryIn-house/EnamineTest compounds
Known LSD1 Inhibitor (e.g., Tranylcypromine)Commercial VendorPositive control
DMSOSigma-AldrichSolvent for compounds
384-well black, flat-bottom assay platesGreiner/CorningLow-volume assay plates
III. Assay Development and Optimization

Before initiating the full screen, it is crucial to optimize assay conditions to ensure a robust and reproducible screen.[14]

  • Enzyme Titration: Determine the optimal concentration of LSD1 that yields a strong signal-to-background ratio within a linear range.

  • Substrate Titration: Determine the Kₘ of the H3K4me2 peptide substrate to ensure the assay is run at or near this concentration for optimal inhibitor sensitivity.

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to determine the maximum allowable concentration in the final assay volume (typically ≤ 1%).[15]

  • Z'-Factor Determination: Perform a pilot screen with positive (known inhibitor) and negative (DMSO) controls to calculate the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[14]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

IV. Step-by-Step HTS Protocol
  • Compound Plating:

    • Prepare serial dilutions of the 1-Phenylcyclopropanecarboxamide library in DMSO.

    • Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of each compound solution into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 50 µL assay volume, with a final DMSO concentration of 0.1%.[14]

    • Include columns for negative controls (DMSO only) and positive controls (a known LSD1 inhibitor at a concentration that gives >90% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in LSD1 Assay Buffer containing the pre-determined optimal concentrations of LSD1 and H3K4me2 peptide.

    • Using a multi-channel pipette or automated dispenser, add 25 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Detection:

    • Prepare a 2X detection reagent master mix in LSD1 Assay Buffer containing HRP and Amplex Red.

    • Add 25 µL of the 2X detection reagent mix to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation at ~540 nm and emission at ~590 nm.[12][13]

Data Analysis and Hit Confirmation

Data_Analysis_Flow Raw_Data Raw Fluorescence Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >50% Inhibition) Normalization->Hit_Selection Hit_Confirmation Hit Confirmation (Re-testing from fresh stock) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response & IC₅₀ Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based assays) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Secondary_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Data analysis and hit-to-lead workflow.

  • Data Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification: Define a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls) or a fixed percent inhibition value (e.g., >50%).

  • Hit Confirmation: "Hits" identified in the primary screen should be re-tested from freshly prepared solutions to confirm their activity and rule out false positives.[14]

  • Dose-Response Analysis: Confirmed hits are then tested in a dose-response format (e.g., 10-point serial dilutions) to determine their potency (IC₅₀ value).

  • Secondary and Orthogonal Assays: Active compounds should be further evaluated in secondary assays to:

    • Confirm the mechanism of action (e.g., cell-based target engagement assays).

    • Assess selectivity against other demethylases or related enzymes.

    • Rule out assay artifacts (e.g., compound autofluorescence).

Data Presentation: Example HTS Results

The following tables provide examples of how to present HTS data.

Table 1: HTS Quality Control Metrics

ParameterValueStatus
Signal-to-Background (S/B)> 10Pass
Z'-Factor0.78Pass
Hit Rate0.5%Pass

Table 2: Dose-Response Data for Confirmed Hits

Compound IDScaffoldIC₅₀ (µM)
PCCA-0011-Phenylcyclopropanecarboxamide5.2
PCCA-0071-(4-chlorophenyl)cyclopropanecarboxamide1.8
PCCA-0151-(3-methoxyphenyl)cyclopropanecarboxamide8.9

Conclusion and Future Directions

The protocols and workflows outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel LSD1 inhibitors based on the 1-Phenylcyclopropanecarboxamide scaffold. The successful identification of potent and selective hits from such a screen can serve as the starting point for a comprehensive medicinal chemistry program aimed at optimizing these compounds into clinical candidates. Further characterization of promising hits will involve detailed mechanistic studies, evaluation in animal models of cancer, and assessment of pharmacokinetic and toxicological properties. This systematic approach, grounded in rigorous assay design and data analysis, is critical for advancing the discovery of next-generation epigenetic therapies for cancer.

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Institutes of Health. [Link]

  • High-throughput screening to identify inhibitors of lysine demethylases. National Institutes of Health. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. National Institutes of Health. [Link]

  • Histone Demethylase Assays. Reaction Biology. [Link]

  • Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. National Institutes of Health. [Link]

  • High throughput screening in drug discovery. PubMed. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. [Link]

  • Histone Demethylase Enzymes and Assay Methods. BellBrook Labs. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]

Sources

Application Note: 1-Phenylcyclopropanecarboxamide Scaffolds in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

1-Phenylcyclopropanecarboxamide (1-PCCA) and its N-substituted derivatives represent a "privileged scaffold" in modern neuropharmacology. Unlike flexible alkyl chains, the cyclopropane ring introduces rigid conformational restriction , locking the phenyl and carboxamide groups into specific spatial orientations. This structural rigidity is critical for high-affinity binding to monoamine transporters (SERT, NET) and NMDA receptors.

This guide details the application of 1-PCCA scaffolds in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Milnacipran, Levomilnacipran) and emerging NMDA receptor modulators. It provides validated protocols for synthesis, functional uptake assays, and electrophysiological characterization.

Key Applications
  • SNRI Development: The cis-1-phenylcyclopropanecarboxamide core is the pharmacophore for Milnacipran, used in treating depression and fibromyalgia.

  • NMDA Receptor Antagonism: Conformationally restricted analogues (e.g., propynyl derivatives) act as open-channel blockers for NMDA receptors, offering neuroprotective potential.

  • Fragment-Based Drug Discovery (FBDD): Used as a rigid linker to explore novel chemical space in GPCR targeting.

Structural Biology & Mechanism of Action

The biological activity of 1-PCCA derivatives is driven by the "Cyclopropane Constraint."

  • Monoamine Transporters (SERT/NET): The cyclopropane ring locks the amino and phenyl groups in a cis orientation (in active SNRIs), mimicking the bioactive conformation of serotonin and norepinephrine. This allows the molecule to block the transporter's substrate site, preventing neurotransmitter reuptake.

  • NMDA Receptors: Specific derivatives (e.g., with alkynyl side chains) bind deep within the ion channel pore, blocking Ca²⁺ influx in a voltage-dependent manner.

Visualization: Mechanism of Action (SNRI)

SNRI_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release SERT SERT (Serotonin Transporter) Synapse->SERT Reuptake (Normal) NET NET (Norepinephrine Transporter) Synapse->NET Reuptake (Normal) Neurotransmitters 5-HT / NE (Accumulation) Synapse->Neurotransmitters Concentration Increase Postsynaptic Postsynaptic Neuron SERT->Presynaptic Inhibited NET->Presynaptic Inhibited PCCA 1-PCCA Derivative (Milnacipran) PCCA->SERT Blocks PCCA->NET Blocks Receptors Postsynaptic Receptors (Activation) Neurotransmitters->Receptors Enhanced Signaling Receptors->Postsynaptic Signal Transduction

Caption: Dual inhibition of SERT and NET by 1-PCCA derivatives leads to synaptic accumulation of neurotransmitters.

Experimental Protocols

Protocol A: Synthesis of the 1-Phenylcyclopropanecarboxamide Core

Context: This protocol describes the construction of the cyclopropane ring via phase-transfer catalysis, a critical step in generating the scaffold.

Reagents:

  • Phenylacetonitrile

  • 1,2-Dibromoethane[1]

  • Sodium Hydroxide (50% aq.)

  • Benzyltriethylammonium chloride (BTEAC - Phase Transfer Catalyst)

  • Sulfuric acid / Methanol (for hydrolysis/esterification)

Workflow:

  • Alkylation (Cyclopropanation):

    • Mix Phenylacetonitrile (1.0 eq) and 1,2-Dibromoethane (1.2 eq) in a flask.

    • Add BTEAC (0.05 eq) as the catalyst.

    • Add 50% NaOH dropwise while maintaining temperature at 40-50°C. Caution: Exothermic.

    • Stir vigorously for 4-6 hours. The color will change from yellow to deep orange/brown.

    • Validation: TLC (Hexane:EtOAc 9:1) should show disappearance of nitrile starting material.

  • Hydrolysis to Amide:

    • Isolate the 1-phenylcyclopropanecarbonitrile intermediate.

    • Dissolve in concentrated H₂SO₄ (90%) and heat to 80°C for 2 hours.

    • Pour onto crushed ice to precipitate the 1-Phenylcyclopropanecarboxamide .

    • Recrystallize from Ethanol/Water.

Yield Expectation: 65-75% Purity Check: ¹H NMR (CDCl₃) – Look for cyclopropane multiplets at δ 1.2–1.6 ppm.

Protocol B: In Vitro Monoamine Uptake Assay (Functional Validation)

Context: To verify if a synthesized 1-PCCA derivative acts as an SNRI, its ability to inhibit the uptake of radioactive neurotransmitters is measured.

Materials:

  • Rat cortical synaptosomes (for 5-HT) and hypothalamic synaptosomes (for NE).

  • [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).

  • Test Compound: 1-PCCA derivative (dissolved in DMSO).

  • Control: Milnacipran (positive control).

Step-by-Step Procedure:

  • Preparation: Suspend synaptosomes in Krebs-Henseleit buffer (pH 7.4) containing glucose and pargyline (MAO inhibitor).

  • Incubation:

    • Aliquot 200 µL of synaptosome suspension into 96-well plates.

    • Add 25 µL of Test Compound (Concentration range: 0.1 nM to 10 µM).

    • Pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add 25 µL of [³H]-Ligand (Final concentration 10 nM).

    • Incubate for 5 minutes (critical to measure initial velocity).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Place filters in scintillation fluid and count radioactivity (CPM) using a Liquid Scintillation Counter.

  • Analysis:

    • Calculate % Inhibition =

      
      
      
    • Determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Electrophysiological Screening (NMDA Channel Blockade)

Context: For derivatives designed as NMDA antagonists (e.g., propynyl-substituted).

System: Xenopus laevis oocytes expressing NR1/NR2B subunits.

Procedure:

  • Voltage Clamp: Two-electrode voltage clamp (TEVC) at holding potential -70 mV.

  • Agonist Application: Apply Glutamate (10 µM) + Glycine (10 µM) to elicit a baseline current.

  • Compound Application: Co-apply Glutamate/Glycine + Test Compound.

  • Voltage Dependence Test:

    • Ramp voltage from -100 mV to +40 mV.

    • Result: If the compound is an open-channel blocker, inhibition will be stronger at hyperpolarized potentials (negative voltage) due to the electrostatic attraction of the cationic amine into the pore.

Data Analysis & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) for 1-PCCA derivatives, highlighting how substitution affects neuropharmacological targets.

Structure Variation (R-Group on Amide)Target Affinity (Ki)Primary IndicationMechanism Note
-NH₂ (Unsubstituted) Low (µM range)Precursor / MetaboliteLacks hydrophobic bulk for transporter pocket.
-N(Et)₂ (Diethyl) High (nM range) Depression / Fibromyalgia Optimal fit for SERT/NET (Milnacipran).
-N(H)-Propynyl Moderate (nM/µM)Neuroprotection Steric fit for NMDA channel pore (Blocker).
Cyclopropane Ring Opening InactiveNoneLoss of conformational lock destroys activity.
Visualization: Synthesis & Optimization Workflow

Synthesis_Workflow Start Phenylacetonitrile Step1 Cyclopropanation (NaOH, BTEAC) Start->Step1 Intermediate 1-Phenylcyclopropane- carbonitrile Step1->Intermediate Step2 Hydrolysis/Amidation Intermediate->Step2 Scaffold 1-PCCA Scaffold (Primary Amide) Step2->Scaffold Deriv1 N,N-Diethylation (Milnacipran) Scaffold->Deriv1 SNRI Route Deriv2 Propynyl Substitution (NMDA Antagonist) Scaffold->Deriv2 NMDA Route

Caption: Synthetic workflow from precursor to bioactive 1-PCCA derivatives.

References

  • Shuto, S., et al. (1998). Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker.[2] Journal of Medicinal Chemistry.

  • Pierre Fabre Medicament. (2012).[3] Use of the dextrogyral enantiomer of milnacipran for the preparation of a drug. U.S. Patent RE43879E1.

  • Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[4] A new series of potential antidepressants.[4] Journal of Medicinal Chemistry.

  • PubChem. (2023). Milnacipran (Compound CID 65833). National Library of Medicine.

  • Matrix Fine Chemicals. (2023). 1-Phenylcyclopropane-1-carboxylic acid (CAS 6120-95-2).[5][6] Product Catalog.

Sources

Application Note: 1-Phenylcyclopropanecarboxamide (PCCP) Scaffolds in Ion Channel Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcyclopropanecarboxamide (PCCP) and its derivatives represent a specialized class of conformational probes used in neuropharmacology. Unlike flexible ligands that adapt to receptor binding pockets, the PCCP scaffold utilizes the rigid cyclopropane ring to "lock" functional groups (phenyl and amide/amine moieties) into specific spatial orientations. This unique structural rigidity makes PCCP an indispensable tool for mapping the steric constraints of the NMDA receptor (NMDAR) glutamate and glycine binding sites. Furthermore, recent studies indicate significant anticonvulsant potential via modulation of voltage-gated sodium (


) and calcium (

) channels, positioning PCCP as a dual-utility scaffold for excitability research.

Mechanism of Action & Scientific Rationale

The "Molecular Ruler" Concept

The primary value of PCCP in ion channel research lies in its conformational restriction .

  • Rigidity: The cyclopropane ring prevents free rotation between the phenyl ring and the carboxamide group.

  • Stereoselectivity: By synthesizing specific isomers (cis vs. trans), researchers can probe the exact spatial requirements of the receptor's pharmacophore.

  • Target Interaction:

    • NMDA Receptors: PCCP derivatives (e.g., PPDC) act as competitive antagonists. They bind to the agonist recognition site (often the glutamate site on the GluN2 subunit), preventing channel opening. The rigid structure allows for high-affinity binding only if the receptor pocket matches the specific bond angles of the cyclopropane scaffold.

    • Voltage-Gated Channels: Lipophilic PCCP analogues insert into the membrane interface or bind to the pore vestibule of

      
       channels, stabilizing the inactivated state and dampening neuronal firing (anticonvulsant effect).
      
Signaling Pathway Visualization

The following diagram illustrates the mechanism of NMDAR antagonism by PCCP scaffolds and the downstream prevention of excitotoxicity.

PCCP_Mechanism cluster_membrane Post-Synaptic Membrane Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Binds GluN2 PCCP PCCP Scaffold (Antagonist) PCCP->NMDAR_Closed Competitive Binding (Steric Lock) NMDAR_Open NMDAR (Open State) PCCP->NMDAR_Open Blocks Transition NMDAR_Closed->NMDAR_Open Channel Gating Neuroprotection Neuroprotection / Stabilization NMDAR_Closed->Neuroprotection Channel Remains Closed Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Ion Permeation Excitotoxicity Excitotoxicity / Seizures Ca_Influx->Excitotoxicity Overload

Figure 1: Mechanism of Action. PCCP derivatives competitively bind to the NMDAR, preventing the glutamate-induced conformational change required for channel opening and calcium influx.

Experimental Protocols

Preparation of PCCP Stock Solutions

PCCP derivatives are typically lipophilic. Proper solubilization is critical to prevent precipitation in aqueous physiological buffers.

Materials:

  • PCCP Solid (stored at -20°C).

  • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

  • Sonicator.

Protocol:

  • Weighing: Weigh the target amount of PCCP in a glass vial.

  • Primary Solubilization: Add DMSO to achieve a stock concentration of 10 mM to 100 mM .

    • Note: Do not use water or saline for the initial stock.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock into the extracellular recording solution (e.g., ACSF).

    • Critical Limit: Keep the final DMSO concentration < 0.1% to avoid vehicle artifacts on channel function.

Whole-Cell Patch-Clamp Protocol (NMDAR Current Isolation)

This protocol measures the efficacy of PCCP as an NMDAR antagonist in cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2 subunits.

Objective: Quantify the inhibition of NMDA-evoked currents (


) by PCCP.

Setup Requirements:

  • Rig: Standard Patch-Clamp setup (Amplifier, Digitizer, Micromanipulator).

  • Perfusion: Fast-exchange gravity-fed system (exchange time < 50 ms).

Solutions:

  • Extracellular (Bath):

    
    -free ACSF (to relieve the voltage-dependent block).
    
    • Composition (mM): 140 NaCl, 5 KCl, 2

      
      , 10 HEPES, 10 Glucose (pH 7.4). Add 10 
      
      
      
      M Glycine
      (co-agonist).
  • Intracellular (Pipette): Cs-based solution (to block

    
     channels).
    
    • Composition (mM): 130 Cs-Gluconate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).

Step-by-Step Workflow:

  • Cell Preparation: Plating density should be low to allow access to isolated cells.

  • Seal Formation: Approach cell with pipette (Resistance 3-5 M

    
    ). Apply mild suction to form a G
    
    
    
    seal.
  • Break-in: Apply a pulse of suction to rupture the membrane (Whole-cell configuration).

  • Voltage Clamp: Clamp the membrane potential (

    
    ) at -60 mV .
    
  • Baseline Recording: Perfuse Extracellular buffer for 2 minutes to stabilize the leak current.

  • Agonist Challenge (Control):

    • Perfuse 100

      
      M NMDA  + 10 
      
      
      
      M Glycine for 5 seconds.
    • Record the peak inward current (

      
      ).
      
    • Wash with buffer for 30 seconds.

  • Antagonist Application (PCCP):

    • Pre-incubate the cell with PCCP (e.g., 10

      
      M)  for 60 seconds via perfusion.
      
    • Simultaneously apply 100

      
      M NMDA  + PCCP .
      
    • Record the peak current (

      
      ).
      
  • Washout: Perfuse buffer alone for 2-5 minutes to check for reversibility.

Data Analysis: Calculate the Percent Inhibition:



Data Presentation & Interpretation

When characterizing PCCP derivatives, data should be structured to highlight potency (


) and kinetics.

Table 1: Typical Electrophysiological Parameters for PCCP Derivatives

ParameterDescriptionTypical ValueInterpretation

Concentration for 50% inhibition5 - 50

M
Lower values indicate higher potency/affinity.
Hill Slope (

)
Steepness of the dose-response curve1.0 - 1.2Values near 1.0 suggest 1:1 binding stoichiometry.
Washout Time Time to recover 90% current1 - 5 minsFast washout indicates reversible competitive binding; slow suggests deep pore block.
Voltage Dependence Change in inhibition at different potentialsMinimalCompetitive antagonists are usually voltage-independent (unlike

).
Workflow Diagram

The following diagram outlines the experimental logic for validating a new PCCP derivative.

Experiment_Workflow cluster_fail Troubleshooting Start Start: PCCP Synthesis Solubility Solubility Test (DMSO/Buffer) Start->Solubility Binding Radioligand Binding (Displacement Assay) Solubility->Binding Pass Precipitate Precipitation? Solubility->Precipitate Patch Patch Clamp (Functional Assay) Binding->Patch High Affinity Analysis IC50 Calculation Patch->Analysis Current Inhibition NoEffect No Inhibition? Patch->NoEffect

Figure 2: Validation Workflow. A sequential approach from synthesis to functional electrophysiology ensures resource efficiency.

Troubleshooting & Safety

Common Experimental Issues
  • Precipitation in Bath: PCCP is hydrophobic. If the solution turns cloudy upon adding to ACSF, lower the concentration or increase the dilution factor. Ensure the DMSO content never exceeds 0.1%.

  • Incomplete Washout: Lipophilic compounds can partition into the lipid bilayer and wash out slowly. Use a "scavenger" wash (e.g., buffer + 0.5% BSA) to strip the compound from the membrane if necessary.

  • Run-down: NMDA currents naturally decrease (run-down) over time in whole-cell mode. Always interleave control agonist applications between drug applications to correct for this baseline drift.

Safety (Metabolic Toxicity)
  • Metabolite Warning: 1-Phenylcyclopropanecarboxamide can be metabolized into cyclopropanecarboxylic acid .

  • Mechanism: This metabolite is known to inhibit mitochondrial fatty acid

    
    -oxidation.[1]
    
  • Precaution: In in vivo studies or long-term slice cultures, monitor for signs of cellular metabolic stress (e.g., ATP depletion). This is less of a concern for acute patch-clamp experiments.

References

  • Shuto, S., et al. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists.[2] Journal of Medicinal Chemistry, 38(15), 2964-2968.[2]

  • Shuto, S., et al. (1998). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC). Journal of Medicinal Chemistry, 41(19), 3507-3514.

  • Bailleux, V., et al. (1994). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides (related scaffold analysis). Chemical and Pharmaceutical Bulletin, 42(9), 1817-1821.

  • Bialer, M., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives.[3] Bioorganic & Medicinal Chemistry, 16(6), 3091-3107.

  • Kawamoto, Y., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111.

Sources

Application Note: Solubilization and Delivery of 1-Phenylcyclopropanecarboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a standardized method to solubilize and deliver 1-Phenylcyclopropanecarboxamide (PCCA) in cell culture systems.

Physicochemical Profile & Solubility Challenge

1-Phenylcyclopropanecarboxamide (PCCA) is a lipophilic small molecule (MW: ~161.2 g/mol ). Structurally, it consists of a hydrophobic phenyl-cyclopropane scaffold attached to a polar amide group. While the amide provides some hydrogen-bonding capability, the bulk of the molecule is non-polar, resulting in poor aqueous solubility .

  • Water Solubility: Negligible (< 0.1 mg/mL). Direct addition to aqueous media results in immediate precipitation (turbidity).

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard vehicle. It disrupts the intermolecular hydrogen bonding of the amide crystal lattice while remaining miscible with aqueous culture media.

  • Secondary Solvent: Absolute Ethanol (EtOH) is a viable alternative but is less desirable due to high volatility (concentration drift) and potential metabolic interference in some cell lines.

Protocol: Preparation of Sterile Stock Solution (100 mM)

Objective: Create a stable, sterile, highly concentrated master stock to minimize the volume of solvent added to cells.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Compound: 1-Phenylcyclopropanecarboxamide (High Purity >98%).

  • Solvent: DMSO, Cell Culture Grade (Sigma-Aldrich/Thermo Fisher), sterile.

  • Filtration: 0.22 µm Syringe Filter. CRITICAL: Must be PTFE (Polytetrafluoroethylene) or Nylon . Do not use Cellulose Acetate (CA) or PES, as DMSO may degrade the housing or membrane.

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

Step-by-Step Procedure
  • Mass Calculation: Calculate the mass required for a 100 mM stock.

    • Formula:

      
      
      
    • Example: To make 5 mL of 100 mM stock (MW ≈ 161.2):

      
      
      
  • Weighing: Weigh ~80.6 mg of PCCA into a sterile glass vial. Record the exact mass.

  • Solvation: Add the calculated volume of sterile DMSO to achieve exactly 100 mM.

    • Adjustment: If you weighed 82.0 mg, add:

      
       DMSO.
      
  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be crystal clear.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile amber vial.

  • Storage: Aliquot into small volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Dilution Strategy: The "Crash-Out" Prevention Protocol

The Problem: Diluting a hydrophobic stock (in DMSO) into an aqueous buffer (PBS/Media) creates a supersaturated state. If done incorrectly, the compound precipitates ("crashes out") into micro-crystals, causing:

  • False negatives (compound not available to cells).

  • Physical toxicity (crystals lysing cells).

The Solution: Rapid dispersion into protein-rich media.

The 1000x Dilution Rule

Target a final DMSO concentration of ≤ 0.1% (v/v) to avoid solvent cytotoxicity.

Target Final Conc.Dilution FactorPreparation MethodFinal DMSO %
100 µM 1:1000Add 1 µL of 100 mM Stock to 1 mL Media0.1%
10 µM 1:10,000Serial Dilution Required (See below)0.01%
1 µM 1:100,000Serial Dilution Required (See below)0.001%
Serial Dilution Workflow (Graphviz Diagram)

The following diagram illustrates the correct "Intermediate Dilution" method to maintain solubility.

DilutionProtocol cluster_warning CRITICAL FAILURE POINT Stock Master Stock (100 mM in DMSO) Inter Intermediate Stock (1 mM in Media/DMSO) Stock->Inter 1. Dilute 1:100 in DMSO (Keep hydrophobic) Working Working Solution (10 µM in Media) Inter->Working 2. Dilute 1:100 into WARM Media (Rapid Mix) Cells Cell Culture Well (Final Assay) Working->Cells 3. Add to Cells Direct Direct Dilution (Stock -> PBS) Precip Precipitation (Crystal Formation) Direct->Precip

Caption: Step-wise dilution strategy. Note: Intermediate dilutions should often be performed in DMSO first, or directly into media with rapid vortexing. Avoid intermediate dilutions in PBS/Water.

Detailed Dilution Steps for 10 µM Final Concentration:
  • Step A (Intermediate): Dilute the 100 mM Master Stock 1:100 in DMSO (not media) to create a 1 mM Secondary Stock.

    • Mix: 10 µL Master Stock + 990 µL Sterile DMSO.

  • Step B (Working): Dilute the 1 mM Secondary Stock 1:100 into pre-warmed (37°C) Culture Media .

    • Mix: 100 µL Secondary Stock + 9.9 mL Media.

    • Technique: Vortex the media while adding the stock dropwise. This rapid dispersion prevents local high concentrations that trigger crystallization.

  • Step C (Application): Add this Working Solution to your cells. Final DMSO content: 0.1%.[1][2]

Experimental Controls & Validation

To ensure data integrity, you must account for the biological effects of the solvent itself.

Vehicle Control Design

Every experiment must include a "Vehicle Only" control well.

  • If your treatment well has 0.1% DMSO, your control well must have 0.1% DMSO (without PCCA).

  • Why? DMSO can induce differentiation in HL-60 cells, affect membrane permeability, and modulate heat shock proteins. The Vehicle Control subtracts this background noise.

Cytotoxicity Thresholds[10]
  • < 0.1% DMSO: Safe for most cell lines (HEK293, HeLa, CHO).

  • 0.1% - 0.5% DMSO: Acceptable for robust cancer lines (MCF-7, A549), but may stress primary neurons or stem cells.

  • > 0.5% DMSO: Avoid. Significant risk of solvent-induced apoptosis and membrane permeabilization.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy media immediately after addition.Stock concentration too high; added to cold media.Warm media to 37°C before addition. Vortex media during addition.[3]
Crystals on Cells Needle-like structures seen under microscope after 24h.Compound crashed out over time.Lower the working concentration. Verify solubility limit.
High Cell Death Control wells also show death.DMSO toxicity.[4][1][5][6]Reduce final DMSO % to <0.1%. Use a more concentrated stock to add less volume.
Filter Clogging High back-pressure during filtration.Filter membrane incompatibility.Ensure filter is PTFE or Nylon . Do not use Cellulose Acetate.

References

  • PubChem. (2025).[7] N-phenylcyclopropanecarboxamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Timm, M., et al. (2013). Cytotoxicity of organic solvents in cell cultures. ResearchGate.[8] Available at: [Link]

  • Way, L. (2023).[9] DMSO usage in cell culture: Cytotoxicity limits.[4][6] LifeTein Application Notes. Available at: [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Phenylcyclopropanecarboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Phenylcyclopropanecarboxamide in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology employs a straightforward protein precipitation extraction, followed by a rapid and selective LC-MS/MS analysis, ensuring high throughput and reliability. All validation procedures are in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5][6].

Introduction

1-Phenylcyclopropanecarboxamide is a small molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a comprehensive protocol for a sensitive and selective LC-MS/MS method tailored for the determination of 1-Phenylcyclopropanecarboxamide in human plasma.

Due to the limited availability of public data on the target analyte, the physicochemical properties of a close structural analog, 1-Phenylcyclopentanecarboxamide, have been used as a surrogate for the initial method development parameters. It is imperative that these parameters are confirmed and optimized using an analytical standard of 1-Phenylcyclopropanecarboxamide.

Physicochemical Properties of 1-Phenylcyclopentanecarboxamide (Surrogate): [7]

PropertyValue
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Monoisotopic Mass 189.115364102 Da
Predicted XLogP3 2.2

Experimental

Materials and Reagents
  • 1-Phenylcyclopropanecarboxamide (analytical standard)

  • 1-Phenylcyclopropanecarboxamide-d5 (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm.

Standard and Quality Control Sample Preparation

Stock solutions of 1-Phenylcyclopropanecarboxamide and its deuterated internal standard (IS), 1-Phenylcyclopropanecarboxamide-d5, were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared at four concentration levels: lower limit of quantification (LLOQ, 1 ng/mL), low QC (LQC, 3 ng/mL), medium QC (MQC, 100 ng/mL), and high QC (HQC, 800 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation was selected for its simplicity and high-throughput compatibility.[8]

Protocol:

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (1-Phenylcyclopropanecarboxamide-d5 at 100 ng/mL).

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.[9]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Method

LC Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table below

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Phenylcyclopropanecarboxamide 162.1 (M+H)+117.115
1-Phenylcyclopropanecarboxamide-d5 (IS) 167.1 (M+H)+122.115

Rationale for Predicted Transitions: The precursor ion for 1-Phenylcyclopropanecarboxamide is the protonated molecule [M+H]+. The predicted major fragment ion at m/z 117.1 corresponds to the loss of the carboxamide group. These transitions must be confirmed experimentally by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][10][11]

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves on three separate days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.

Results:

DayCalibration Range (ng/mL)SlopeIntercept
11 - 10000.00250.00030.9985
21 - 10000.00260.00020.9991
31 - 10000.00240.00040.9988
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the QC samples (LLOQ, LQC, MQC, and HQC) on three different days.

Acceptance Criteria: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ. The accuracy (expressed as the percentage of the nominal concentration) should be within 85-115% for LQC, MQC, and HQC, and 80-120% for the LLOQ.[2]

Results:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.211.2103.5
LQC36.298.78.599.1
MQC1004.1101.55.8100.8
HQC8003.599.84.9100.2
Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of the analyte and the internal standard. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution at the LQC and HQC levels.

Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank plasma samples. The matrix factor (analyte peak response in the presence of matrix ions / analyte peak response in the absence of matrix ions) should be between 0.85 and 1.15.

Stability

The stability of 1-Phenylcyclopropanecarboxamide in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

  • Short-Term Stability: At room temperature for 24 hours.

  • Long-Term Stability: At -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler at 4°C for 48 hours.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Discussion

The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 1-Phenylcyclopropanecarboxamide in human plasma. The simple protein precipitation sample preparation is efficient and suitable for routine analysis. The chromatographic conditions ensure a rapid analysis time with good peak shape and separation from endogenous plasma components. The validation results demonstrate that the method is linear, accurate, precise, and selective over the specified concentration range.

The choice of a stable isotope-labeled internal standard is crucial for compensating for any variability during sample preparation and ionization in the mass spectrometer, thereby ensuring the accuracy and precision of the results.[12]

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of 1-Phenylcyclopropanecarboxamide in human plasma has been successfully developed and validated. This method is suitable for supporting pharmacokinetic and other studies in drug development.

cluster_workflow Overall Method Workflow sample Plasma Sample Collection prep Sample Preparation (Protein Precipitation) sample->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing (Quantification) lcms->data report Reporting data->report

Caption: High-level overview of the analytical workflow.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97606, 1-Phenylcyclopentanecarboxamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564473, N-phenylcyclopentanecarboxamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 528617, N-phenylcyclopropanecarboxamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51173116, N-cyclohexyl-1-phenylcyclopropane-1-carboxamide. Retrieved from [Link].

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. This is a superseded version but contains foundational principles. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282397, Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-. Retrieved from [Link].

  • Janda, J. (2016). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS? ResearchGate. Retrieved from [Link]

  • Kind, T., et al. (2022). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification. Journal of the American Society for Mass Spectrometry, 33(10), 1855–1867. [Link]

  • Anderson, L. N., et al. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. [Link]

  • Allen, F., et al. (2023). Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry. Journal of Chemical Information and Modeling, 63(3), 896–905. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Polson, C., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(6), 616-624. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(4), 2095–2103. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Applied Biosystems. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3700255, N-phenethylcyclopropanecarboxamide. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

Sources

Application Note: A Phased Approach to Elucidating the Mechanism of Action of 1-Phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of bioactive small molecules is a cornerstone of therapeutic development. However, a compound's journey from a preliminary "hit" to a clinical candidate is contingent upon a thorough understanding of its mechanism of action (MOA).[1][2] Elucidating the MOA—the specific biochemical interaction through which a drug substance produces its pharmacological effect—is critical for optimizing efficacy, predicting potential side effects, and identifying patient populations most likely to respond.[2] Derivatives of 1-Phenylcyclopropanecarboxamide have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, and antitumor effects.[3] More specifically, certain derivatives have been shown to inhibit the proliferation of human myeloid leukaemia cell lines without inducing cytotoxicity.[3][4]

This guide presents a comprehensive, phased experimental framework for dissecting the MOA of a novel compound like 1-Phenylcyclopropanecarboxamide. The strategy begins with broad, unbiased methods for identifying the molecular target and progressively narrows to specific validation and pathway analysis, ensuring a rigorous and evidence-based investigation.

A Phased MOA Deconvolution Strategy

Our proposed workflow is structured into three logical phases, designed to build upon each other to construct a coherent model of the drug's action.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & Functional Analysis p1_t1 Affinity Proteomics p2_t1 CETSA p1_t1->p2_t1 Putative Targets p1_t2 Phenotypic Screening p2_t2 Genetic Knockdown (CRISPR/siRNA) p1_t2->p2_t2 Phenotypic Link p3_t1 Omics Analysis (Phosphoproteomics) p2_t1->p3_t1 Validated Target p2_t2->p3_t1 p3_t2 Functional Assays p3_t1->p3_t2 Pathway Hypothesis CETSA_Curve xaxis Temperature (°C) yaxis Soluble Protein (%) title CETSA Melt Curve v1 v2 v1->v2 Vehicle v3 v2->v3 Vehicle v4 v3->v4 Vehicle v5 v4->v5 Vehicle v6 v5->v6 Vehicle v7 v6->v7 Vehicle d1 d2 d1->d2 + Drug d3 d2->d3 + Drug d4 d3->d4 + Drug d5 d4->d5 + Drug d6 d5->d6 + Drug d7 d6->d7 + Drug arrow_start arrow_end arrow_start->arrow_end ΔT

Sources

Synthesis of radiolabeled 1-Phenylcyclopropanecarboxamide for binding assays

Technical Application Note: Radiosynthesis and Validation of [ C]-1-Phenylcyclopropanecarboxamide

Executive Summary

1-Phenylcyclopropanecarboxamide (PCCA) represents a critical pharmacophore in neuropsychiatric drug development, serving as a structural core for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Milnacipran and Levomilnacipran, as well as ligands for the Sigma-1 receptor.

This guide details the de novo radiosynthesis of [

Radiosynthetic Strategy & Logic

Retrosynthetic Analysis

The synthesis is designed to introduce the

  • Step 1: Cyclopropanation. The

    
    -alkylation of [cyano-
    
    
    C]phenylacetonitrile using 1,2-dibromoethane.
    • Logic: We employ Phase Transfer Catalysis (PTC) using Tetra-n-butylammonium bromide (TBAB). This avoids the use of dangerous pyrophoric bases (like NaH) while maintaining high yields (>85%) essential for costly radiochemical starting materials.

  • Step 2: Controlled Hydrolysis. Conversion of the nitrile to the primary amide.

    • Logic: Sterically hindered nitriles (like cyclopropyl nitriles) are resistant to hydrolysis. Standard acid hydrolysis often proceeds directly to the carboxylic acid. We utilize the Radziszewski reaction (Alkaline

      
      ), which halts selectively at the amide stage due to the "Alpha-Effect" of the hydroperoxide anion.
      
Synthetic Workflow Diagram

SynthesisRouteStart[Cyano-14C]PhenylacetonitrileInter[Cyano-14C]1-Phenylcyclopropane-carbonitrileStart->Inter Alkylation (60°C) Reagent11,2-Dibromoethane50% NaOH, TBAB (PTC)Reagent1->InterProduct[Carboxyl-14C]1-Phenylcyclopropane-carboxamideInter->Product Selective Hydrolysis Reagent230% H2O2NaOH, DMSO(Radziszewski)Reagent2->Product

Caption: Figure 1. Two-step radiosynthesis of [

Detailed Radiosynthesis Protocol

Safety Warning: This procedure involves radioactive materials (

Materials
  • Precursor: [Cyano-

    
    C]Phenylacetonitrile (Specific Activity: 50–60 mCi/mmol).
    
  • Reagents: 1,2-Dibromoethane, Tetra-n-butylammonium bromide (TBAB), DMSO, 30%

    
    , 50% NaOH (aq).
    
  • Purification: Semi-preparative HPLC (C18 column).

Step 1: Cyclopropanation (The Makosza Reaction)
  • Dissolution: In a 5 mL v-vial, dissolve 370 MBq (10 mCi) of [cyano-

    
    C]phenylacetonitrile in 1.0 mL of Toluene.
    
  • Reagent Addition: Add 1,2-dibromoethane (1.5 equivalents) and TBAB (0.1 equivalents).

  • Initiation: Add 1.0 mL of 50% NaOH dropwise. The biphasic mixture requires vigorous stirring.

  • Reaction: Heat to 60°C for 4 hours. Monitor via radio-TLC (Hexane:EtOAc 9:1). The cyclopropyl nitrile (

    
    ) should replace the starting material (
    
    
    ).
  • Workup: Cool to RT. Dilute with water (2 mL) and extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    and concentrate under
    
    
    flow.
Step 2: Selective Amidation
  • Solvation: Redissolve the crude [

    
    C]nitrile intermediate in 1.5 mL DMSO.
    
  • Base Addition: Add 200

    
    L of 6N NaOH.
    
  • Peroxide Addition: Critical Step. Cool the vial in an ice bath. Add 30%

    
     (5 equivalents) dropwise. The reaction is exothermic.
    
  • Incubation: Allow to warm to Room Temperature and stir for 60 minutes.

  • Quench: Add saturated sodium thiosulfate solution (1 mL) to quench excess peroxide.

Purification & QC
  • Method: Inject the crude mixture onto a Semi-Prep C18 HPLC column.

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60) + 0.1% TFA.

  • Detection: UV (254 nm) and Flow Scintillation Analyzer (FSA).

  • Collection: Collect the major peak corresponding to the amide (typically elutes earlier than the nitrile but later than the acid).

  • Final Formulation: Evaporate solvent and reconstitute in Ethanol for storage (-20°C).

Table 1: Quality Control Specifications

Parameter Acceptance Criteria Method
Radiochemical Purity > 98.5% Radio-HPLC
Chemical Purity > 95% UV-HPLC (254 nm)
Specific Activity 50–55 mCi/mmol Mass Spec / LSC

| Identity | Co-elution with standard | HPLC |

Application: Receptor Binding Assay

This protocol validates the binding affinity of the synthesized PCCA against the Sigma-1 Receptor (


R)
Assay Logic

We utilize a Competition Binding Assay . The [







Workflow Diagram

AssayWorkflowcluster_prepPreparationcluster_incubationEquilibrium Bindingcluster_analysisQuantificationMembraneMembrane Prep(Rat Brain/HEK293)MixIncubation(96-well plate, 37°C, 60 min)Membrane->MixLigandRadioligand[14C]-PCCALigand->MixFilterVacuum Filtration(GF/B Filters + PEI)Mix->FilterWashIce-Cold Tris Wash(Remove unbound)Filter->WashCountLiquid ScintillationCounting (LSC)Wash->Count

Caption: Figure 2. Filtration-based radioligand binding assay workflow.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize rat brain tissue or

    
    R-overexpressing HEK293 cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge (40,000 x g, 20 min), resuspend, and store at -80°C.
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: 150

      
      L Membrane + 50 
      
      
      L [
      
      
      C]-PCCA (Fixed conc. ~5-10 nM).
    • Non-Specific Binding (NSB): Above + 50

      
      L Haloperidol (10 
      
      
      M final).
    • Test: Above + 50

      
      L Competitor (if running displacement).
      
  • Incubation: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Harvesting: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Filtration: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Tris buffer.

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count on a Beta Counter.

Data Analysis

Calculate Specific Binding (




References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659–4662.

  • Radziszewski, B. (1885).[2] Über die Oxydation des Benzols und seiner Homologen durch Wasserstoffsuperoxyd in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 18, 355.

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.[2][3][4] The Journal of Organic Chemistry, 36(20), 3048–3052.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

Application Note: 1-Phenylcyclopropanecarboxamide (1-PCCA) in Epilepsy Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Phenylcyclopropanecarboxamide (1-PCCA) represents a critical structural scaffold in the development of next-generation anticonvulsants. It serves as a conformationally restricted bioisostere of phenylacetamide (the core pharmacophore of older antiepileptics like Phenacemide).

By incorporating the cyclopropane ring, 1-PCCA locks the spatial orientation between the aromatic phenyl ring and the amide carbonyl. This rigidification is used in Structure-Activity Relationship (SAR) studies to probe the voltage-gated sodium channel (Nav) binding site in the inactivated state, a primary target for preventing seizure propagation.

This guide details the application of 1-PCCA as a chemical probe in in vivo seizure models, specifically the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

Chemical Properties & Formulation Protocol

1-PCCA is lipophilic and poorly soluble in water. Improper formulation leads to erratic bioavailability and high variability in ED50 determination.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • CAS Number: 13325-14-9 (Generic reference for derivatives)

  • Molecular Formula: C10H11NO

  • Molecular Weight: 161.20 g/mol

  • LogP: ~2.1 (Moderate lipophilicity, crosses Blood-Brain Barrier)

Standard Formulation Protocol (Suspension)

Objective: Create a stable, homogenous suspension for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

  • Vehicle Selection: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) is preferred over DMSO for chronic studies to avoid vehicle-induced neurotoxicity.

  • Weighing: Weigh the required amount of 1-PCCA micro-crystals.

  • Levigation: Add a small volume of Tween 80 (1-2 drops per 10 mL final volume) to the powder. Grind with a mortar and pestle until a smooth paste is formed. This wetting step is critical to prevent clumping.

  • Suspension: Gradually add the 0.5% MC solution while triturating continuously.

  • Sonication: Sonicate the final suspension for 10 minutes at room temperature to ensure particle dispersion.

  • Storage: Prepare fresh daily. Do not store >24 hours.

Mechanism of Action & Signaling Pathway

1-PCCA functions primarily as a state-dependent Sodium Channel Blocker. It stabilizes the channel in the inactivated state , preventing high-frequency repetitive firing (HFRF) without impairing normal neurotransmission.

Pathway Visualization

PCCA_Mechanism Seizure_Trigger Seizure Trigger (Electrical/Chemical) Neuron_Depolarization Neuronal Depolarization Seizure_Trigger->Neuron_Depolarization Nav_Open Nav Channels OPEN (Na+ Influx) Neuron_Depolarization->Nav_Open HFRF High-Frequency Repetitive Firing Nav_Open->HFRF Unchecked Nav_Inactivated Nav Channels INACTIVATED STATE Nav_Open->Nav_Inactivated Natural Cycle Seizure_Prop Seizure Propagation HFRF->Seizure_Prop PCCA 1-PCCA (1-Phenylcyclopropanecarboxamide) PCCA->Nav_Inactivated Binds & Stabilizes Nav_Inactivated->Nav_Open Recovery Blocked by PCCA Nav_Inactivated->HFRF Prevents

Figure 1: Mechanism of Action. 1-PCCA binds to the inactivated state of Voltage-Gated Sodium Channels (Nav), preventing the recovery required for high-frequency repetitive firing typical of seizures.

Experimental Protocols: In Vivo Screening

Protocol A: Maximal Electroshock (MES) Test

Purpose: To assess efficacy against generalized tonic-clonic seizures (Grand Mal). This model identifies agents that prevent seizure spread (Sodium Channel Blockers).

Subjects: Male CD-1 mice (20–25 g) or Sprague-Dawley rats.

Workflow:

  • Pre-screening: Screen animals 24h prior. Only those showing a full tonic extension response to the stimulus are included.

  • Administration: Administer 1-PCCA (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).[1] Include a Vehicle Control and a Positive Control (Phenytoin, 20 mg/kg).

  • Time-to-Peak Effect (TPE): Wait 30 minutes (i.p.) or 60 minutes (p.o.).

  • Stimulation: Apply electrical stimulus via corneal electrodes.

    • Mice: 50 mA, 60 Hz, 0.2 s duration.

    • Rats: 150 mA, 60 Hz, 0.2 s duration.

    • Note: Apply a drop of 0.9% saline/lidocaine solution to eyes before electrode placement to ensure conductivity and reduce local pain.

  • Endpoint Scoring:

    • Protection: Defined as the abolition of the hindlimb tonic extensor component (hindlimbs do not extend >90° relative to the body).

    • Seizure: Presence of tonic hindlimb extension.[2]

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: To assess efficacy against myoclonic/absence seizures (Petit Mal). This model identifies agents modulating GABAergic transmission or T-type Calcium channels.

Workflow:

  • Administration: Administer 1-PCCA (i.p.) at determined doses.

  • Challenge: 30 minutes post-dose, inject Pentylenetetrazole (PTZ) subcutaneously into the loose fold of skin on the back of the neck.

    • Dose: CD97 (Convulsive Dose 97%) is typically 85 mg/kg for mice.

  • Observation: Place animals in individual plexiglass cages and observe for 30 minutes.

  • Endpoint Scoring:

    • Protection: Absence of a clonic seizure lasting >5 seconds.

    • Latency: Record time to first clonic seizure (if any).

Data Analysis & Interpretation

Quantitative analysis is required to determine the ED50 (Effective Dose 50%) and TD50 (Toxic Dose 50%).

Rotarod Test for Neurotoxicity (TD50)

Before efficacy claims, neurotoxicity must be ruled out.

  • Place mice on a rotating rod (6–10 rpm).

  • Fail: Animal falls off more than 3 times in 1 minute.

  • Calculate TD50 using the same statistical method as ED50.

Protective Index (PI) Calculation

The PI indicates the safety margin of the compound.



  • Interpretation: A PI > 2.0 is considered a minimum requirement for a lead compound. Phenytoin typically has a PI > 10 in the MES test.

Summary Table: Expected Profile of 1-PCCA Derivatives
ParameterMES Test (Na+ Block)scPTZ Test (GABA/Ca++)Rotarod (Toxicity)
Activity High Low to ModerateDose-dependent
Mechanism Stabilizes InactivationWeak GABA modulationCerebellar impairment
Typical ED50 30 - 80 mg/kg> 100 mg/kg> 200 mg/kg
Clinical Correlate Tonic-Clonic / PartialAbsence SeizuresAtaxia / Sedation

References

  • Chen, H., et al. (2017). "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." European Journal of Medicinal Chemistry, 132, 262–273.[3]

  • Isoherranen, N., et al. (2002). "Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: a new antiepileptic drug." Epilepsia, 43(2), 115-126.

  • Bailleux, V., et al. (1994). "Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides."[4] Chemical and Pharmaceutical Bulletin, 42(9), 1817-1821.[4]

  • Löscher, W., et al. (1991). "The role of technical, biological, and pharmacological factors in the laboratory evaluation of anticonvulsant drugs.[2] II. Maximal electroshock seizure models." Epilepsy Research, 8(2), 79-84.

Sources

Application Note: Techniques for Measuring the Brain Permeability of 1-Phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylcyclopropanecarboxamide (PCCA) is a critical pharmacophore and intermediate in the synthesis of SNRI antidepressants (e.g., Milnacipran). Understanding its Blood-Brain Barrier (BBB) permeability is essential for two reasons: (1) to assess its potential as a CNS-active lead compound, and (2) to evaluate neurotoxicity risks if it exists as a stable metabolite. This guide details a tiered screening strategy, moving from high-throughput in vitro assays (PAMPA-BBB) to mechanistic cell-based models (MDCK-MDR1), and concluding with definitive in vivo brain/plasma distribution studies.

Physicochemical Profiling & In Silico Prediction

Before initiating wet-lab experiments, the physicochemical profile of PCCA suggests a high probability of passive diffusion across the BBB.

PropertyValue (Approx.)BBB Permeability Implication
Molecular Weight 161.2 g/mol Favorable: Well below the 400 Da threshold for optimal CNS penetration.
LogP 1.5 – 1.9Favorable: Falls within the "Goldilocks zone" (1.5–3.0) for lipophilicity.[1]
Topological PSA ~43 ŲFavorable: < 90 Ų is typically required for BBB crossing.
H-Bond Donors 2Neutral: < 3 is preferred.

Scientific Rationale: The cyclopropane ring adds structural rigidity compared to flexible alkyl chains, potentially reducing the entropic cost of binding or membrane insertion. However, the primary amide group is a hydrogen bond donor, which can increase efflux liability.

Workflow Visualization

The following diagram outlines the tiered approach to validating PCCA permeability.

TieredScreening Start Compound: PCCA Tier1 Tier 1: PAMPA-BBB (Passive Diffusion) Start->Tier1 Decision1 Pe > 4.0 x 10^-6 cm/s? Tier1->Decision1 Tier2 Tier 2: MDCK-MDR1 (Active Efflux/P-gp) Decision2 Efflux Ratio < 2.0? Tier2->Decision2 Tier3 Tier 3: In Vivo Brain/Plasma Ratio (Physiological Distribution) Success Validated CNS Candidate Tier3->Success Decision1->Tier2 Yes Stop Low CNS Penetration Potential Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No (P-gp Substrate)

Caption: Tiered screening workflow for PCCA, filtering from passive diffusion to active transport and physiological validation.

Tier 1: PAMPA-BBB (High-Throughput Screen)

Objective: Determine the passive diffusion coefficient (


) of PCCA without the interference of transporters.
Principle

The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porous filter coated with a porcine brain lipid extract to mimic the endothelial cell membrane.

Protocol
  • Membrane Preparation:

    • Dissolve Porcine Brain Lipid (PBL) in dodecane at 20 mg/mL.

    • Carefully pipette 4 µL of the lipid solution onto the PVDF filter of the donor plate (96-well). Critical: Ensure the lipid layer is uniform and no bubbles form.

  • Donor Solution:

    • Prepare PCCA at 10 µM in Phosphate Buffered Saline (PBS, pH 7.4).

    • Add 5% DMSO to ensure solubility, though PCCA is relatively soluble.

    • Add 200 µL to the donor wells (bottom plate).

  • Acceptor Solution:

    • Add 200 µL of PBS (pH 7.4) to the acceptor wells (top plate).

    • Note: Some protocols use a "sink" buffer containing surfactant, but for small amides, standard PBS is usually sufficient to maintain sink conditions.

  • Incubation:

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[2][3] Quantify PCCA in both Donor and Acceptor wells using LC-MS/MS (Method described in Section 5).

Data Calculation

Calculate the Effective Permeability (


) using the formula:


Success Criteria:

  • High Permeability:

    
     cm/s
    
  • Low Permeability:

    
     cm/s
    

Tier 2: MDCK-MDR1 Assay (Active Transport)

Objective: Assess if PCCA is a substrate for P-glycoprotein (P-gp), which would pump it out of the brain.

Principle

MDCK (Madin-Darby Canine Kidney) cells transfected with the MDR1 gene overexpress human P-gp.[2][4] We measure transport in two directions: Apical-to-Basolateral (A->B) and Basolateral-to-Apical (B->A).[2][4]

Protocol
  • Cell Culture:

    • Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size).

    • Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) > 200 Ω·cm² .

  • Dosing:

    • A->B (Influx): Add PCCA (10 µM) to the Apical chamber; blank buffer in Basolateral.

    • B->A (Efflux): Add PCCA (10 µM) to the Basolateral chamber; blank buffer in Apical.

    • Control: Co-incubate with Verapamil (P-gp inhibitor) to confirm active transport.[4]

  • Incubation:

    • Incubate at 37°C for 60 minutes .

    • Why 60 min? Small lipophilic molecules cross quickly; longer times may lead to back-diffusion equilibrium.

  • Sampling:

    • Collect 50 µL aliquots from the receiver compartment at T=60 min.

Data Interpretation

Calculate the Efflux Ratio (ER) : ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



  • ER < 2.0: Passive diffusion dominates (likely CNS penetrant).

  • ER > 2.0: P-gp substrate (poor CNS penetration unless inhibited).

Tier 3: In Vivo Brain/Plasma Ratio (The Gold Standard)

Objective: Determine the actual physiological partitioning of PCCA in a rodent model.

Scientific Integrity: The Importance of Perfusion

Simple tissue excision is insufficient. The brain vasculature contains residual blood. If PCCA has high plasma binding, blood contamination will artificially inflate the "brain" concentration. Transcardial perfusion is mandatory to wash capillaries before harvesting.

Protocol
  • Dosing:

    • Species: Male Sprague-Dawley Rats (n=3 per time point).

    • Route: Subcutaneous (SC) or Intraperitoneal (IP) at 10 mg/kg .

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Time Points:

    • 0.5h, 1h, and 4h (to capture

      
       and distribution phase).
      
  • Terminal Procedure (Step-by-Step):

    • Anesthesia: Deep anesthesia with Isoflurane.

    • Blood Collection: Cardiac puncture into EDTA tubes -> Centrifuge to obtain plasma.

    • Perfusion: Open thoracic cavity. Insert needle into left ventricle, cut right atrium. Peruse with cold saline (50 mL) until liver clears and effluent is clear.

    • Harvest: Decapitate, remove brain, rinse in saline, and weigh.

  • Sample Preparation:

    • Brain: Homogenize in 3 volumes of PBS (1:4 dilution).

    • Extraction: Protein precipitation (PPT) using Acetonitrile (ACN) with Internal Standard (e.g., Carbamazepine).

      • Ratio: 1 part sample : 3 parts ACN.

      • Vortex 5 min, Centrifuge 10,000g for 10 min.

      • Inject supernatant into LC-MS/MS.

Workflow Visualization

InVivoProtocol Dosing Dosing (10 mg/kg SC) Wait Distribution (0.5 - 4 hr) Dosing->Wait Blood Blood Draw (Plasma) Wait->Blood Perfusion Saline Perfusion (Clear Capillaries) Blood->Perfusion Immediate Analysis LC-MS/MS Quantification Blood->Analysis Plasma Sample Brain Brain Harvest & Homogenization Perfusion->Brain Brain->Analysis

Caption: In vivo workflow emphasizing the critical perfusion step to remove vascular contamination.

Analytical Method (LC-MS/MS)

Accurate quantification is the backbone of all assays above.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 3.0 minutes.

MRM Transitions (Suggested): PCCA (


) MW = 161.2
  • Precursor Ion: 162.2

    
    
    
  • Quantifier Product: 117.1

    
     (Phenylcyclopropyl cation - loss of amide).
    
  • Qualifier Product: 145.1

    
     (Acylium ion).
    

References

  • Pion Inc. PAMPA - Blood-Brain Barrier (BBB) Permeability Assay.[6] Available at: [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
  • Creative Biolabs. MDR1-MDCK Permeability Assay Protocol. Available at: [Link]

  • National Institutes of Health (PubChem). 1-Phenylcyclopropanecarboxamide Compound Summary. Available at: [Link]

  • Liu, X., et al. (2004).[7] "Use of MDCK cells as a tool for screening blood-brain barrier penetration."[8][9] Drug Metabolism and Disposition.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenylcyclopropanecarboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance your experimental success and improve product yield.

Introduction to the Synthesis of 1-Phenylcyclopropanecarboxamide

1-Phenylcyclopropanecarboxamide and its derivatives are valuable scaffolds in medicinal chemistry due to their rigid conformations and unique electronic properties.[1] A prevalent and effective synthetic route commences with the α-alkylation of 2-phenylacetonitrile using 1,2-dibromoethane, followed by the conversion of the resulting nitrile to the desired carboxamide.[1] This guide will focus on troubleshooting and optimizing this multi-step synthesis.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation cluster_direct_conversion Alternative Step 2: Direct Conversion A 2-Phenylacetonitrile C 1-Phenylcyclopropanecarbonitrile A->C Base (e.g., NaOH) Phase Transfer Catalyst (e.g., TBAB) B 1,2-Dibromoethane B->C D 1-Phenylcyclopropanecarbonitrile C->D I 1-Phenylcyclopropanecarbonitrile C->I E 1-Phenylcyclopropanecarboxylic Acid D->E Acid or Base Hydrolysis F 1-Phenylcyclopropanecarboxylic Acid E->F H 1-Phenylcyclopropanecarboxamide Derivative F->H Coupling Agent (e.g., HATU) G Amine (R-NH2) G->H J 1-Phenylcyclopropanecarboxamide I->J Controlled Hydrolysis

Caption: General workflow for the synthesis of 1-Phenylcyclopropanecarboxamide derivatives.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.

Part 1: Cyclopropanation of 2-Phenylacetonitrile

Question 1: My cyclopropanation reaction is slow and gives a low yield of 1-phenylcyclopropanecarbonitrile. How can I improve this?

Answer: A low yield in the cyclopropanation step often points to issues with the reaction conditions, particularly the base and the catalyst.

  • Causality: This reaction is a phase-transfer catalyzed α-alkylation. The base deprotonates the 2-phenylacetonitrile, and the phase transfer catalyst (PTC) shuttles the resulting carbanion from the aqueous phase to the organic phase to react with 1,2-dibromoethane. Inefficient phase transfer or a weak base can lead to a sluggish reaction.

  • Troubleshooting Steps:

    • Optimize the Base: While various bases like KOH, K2CO3, and Na2CO3 can be used, a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) has been shown to give good yields.[1]

    • Incorporate a Phase Transfer Catalyst (PTC): The use of a PTC is crucial for this reaction. Tetra-n-butylammonium bromide (TBAB) is an effective catalyst that can significantly reduce the reaction time from over 12 hours to 4-6 hours and increase the yield to as high as 85%.[1]

    • Control the Temperature: Temperature plays a critical role. High temperatures (e.g., 100°C) can lead to lower yields. An optimal temperature is typically around 60°C.[1]

    • Ensure Purity of Reagents: Use freshly distilled 1,2-dibromoethane and ensure your 2-phenylacetonitrile is pure.

Question 2: I am observing significant amounts of unreacted 2-phenylacetonitrile in my crude product. What could be the cause?

Answer: Unreacted starting material is a common issue and can be addressed by optimizing the reaction stoichiometry and conditions.

  • Causality: This could be due to incomplete deprotonation of the nitrile, insufficient reaction time, or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you are using a sufficient excess of the base and an appropriate catalytic amount of the PTC.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before stopping the reaction.

    • Stirring Efficiency: In a biphasic system, vigorous stirring is essential to maximize the interfacial area for the phase transfer to occur.

ParameterRecommended ConditionRationale
Base 50% (w/v) aqueous NaOHProvides a sufficiently high concentration of hydroxide ions for efficient deprotonation.[1]
Catalyst Tetra-n-butylammonium bromide (TBAB)Efficiently transfers the carbanion between phases, accelerating the reaction and improving yield.[1]
Temperature 60°CBalances reaction rate with minimizing side reactions and thermal degradation.[1]
Reaction Time 4-6 hours (with PTC)Allows for complete consumption of starting material.[1]
Part 2: Conversion of the Nitrile to the Carboxamide

Question 3: I am attempting to hydrolyze 1-phenylcyclopropanecarbonitrile to the carboxamide, but I am getting the carboxylic acid instead. How can I stop the reaction at the amide stage?

Answer: The hydrolysis of a nitrile proceeds through an amide intermediate.[2] Over-hydrolysis to the carboxylic acid is a common challenge.

  • Causality: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile to the carboxylic acid.[3][4][5] To isolate the amide, the reaction conditions must be carefully controlled.

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Use less harsh conditions than those for full hydrolysis to the carboxylic acid. This could involve using a more dilute acid or base and a lower reaction temperature.

    • Reaction Time: Carefully monitor the reaction progress by TLC or another analytical technique to stop the reaction once the amide is formed and before it is significantly hydrolyzed further.

    • Alternative Reagents: Consider enzymatic hydrolysis, which can sometimes offer greater selectivity for the formation of the amide over the carboxylic acid.

Question 4: My hydrolysis of the nitrile is very slow. How can I speed it up?

Answer: If you are aiming for the carboxylic acid as an intermediate for a subsequent amide coupling, and the reaction is slow, you can employ more forcing conditions.

  • Causality: The rate of hydrolysis is dependent on the concentration of the acid or base and the temperature.

  • Troubleshooting Steps:

    • Increase Acid/Base Concentration: Use a more concentrated acid (e.g., concentrated HCl) or base (e.g., concentrated NaOH solution).[1]

    • Increase Temperature: Heating the reaction mixture under reflux is a common practice to accelerate nitrile hydrolysis.[5]

Hydrolysis_Mechanism Nitrile 1-Phenylcyclopropanecarbonitrile Amide 1-Phenylcyclopropanecarboxamide Nitrile->Amide H2O, H+ or OH- (controlled) Carboxylic_Acid 1-Phenylcyclopropanecarboxylic Acid Amide->Carboxylic_Acid H2O, H+ or OH- (excess/heat)

Caption: Stepwise hydrolysis of the nitrile intermediate.

Part 3: Amide Coupling

Question 5: I am getting a low yield in my amide coupling reaction between 1-phenylcyclopropanecarboxylic acid and my amine. What are the common pitfalls?

Answer: Low yields in amide coupling reactions can stem from a variety of factors, including the choice of coupling agent, reaction conditions, and the nature of the starting materials.[6]

  • Causality: The carboxylic acid needs to be activated to react with the amine. Inefficient activation or side reactions involving the activated intermediate can lead to low product formation.

  • Troubleshooting Steps:

    • Choice of Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and effective coupling agent for forming 1-phenylcyclopropanecarboxamide derivatives.[1][7] If you are facing issues, consider other coupling agents like EDC/NHS or DCC/DMAP.

    • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

    • Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the coupling agent and the amine relative to the carboxylic acid can help drive the reaction to completion.[8]

    • Solvent: Ensure you are using a dry, aprotic solvent like DMF or DCM.

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling agent and base for a short period before adding the amine.[9]

Question 6: I am concerned about racemization during the amide coupling. How can I minimize this?

Answer: Racemization is a potential side reaction, especially when using carbodiimide-based coupling reagents.[6]

  • Causality: The activated carboxylic acid intermediate can sometimes undergo side reactions that lead to a loss of stereochemical integrity.

  • Troubleshooting Steps:

    • Use Additives: For carbodiimide-based couplings (like EDC or DCC), the addition of reagents like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) can suppress racemization.

    • Aminium-Based Reagents: Coupling reagents like HATU are generally considered to have a lower risk of causing racemization compared to some other methods.[6]

    • Low Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help minimize the rate of racemization.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-phenylacetonitrile, 1,2-dibromoethane, and a catalytic amount of tetra-n-butylammonium bromide (TBAB).

  • With vigorous stirring, add a 50% (w/v) aqueous solution of sodium hydroxide dropwise, maintaining the temperature at around 60°C.

  • After the addition is complete, continue stirring at 60°C for 4-6 hours.

  • Monitor the reaction by TLC until the 2-phenylacetonitrile is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis to 1-Phenylcyclopropanecarboxylic Acid
  • To a round-bottom flask, add the crude 1-phenylcyclopropanecarbonitrile and an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC for the disappearance of the nitrile and the appearance of the carboxylic acid.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure 1-phenylcyclopropanecarboxylic acid.

Protocol 3: Amide Coupling to form 1-Phenylcyclopropanecarboxamide
  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclopropanecarboxylic acid in a dry aprotic solvent (e.g., DMF).

  • Add the desired amine (as a free base or its salt) and a non-nucleophilic base like DIPEA.

  • Add the coupling agent (e.g., HATU) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

References

  • Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-

    
    C HYDROCHLORIDE. SciSpace. [Link]
    
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. [Link]

  • amide coupling help. Reddit. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • 1-Benzoyl-N-phenylcyclopropanecarboxamide. PMC - NIH. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Why is my Amide Coupling Not working using Cysteamine? ResearchGate. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

Sources

Technical Support Center: Troubleshooting 1-Phenylcyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to resolve experimental failures effectively.

Section 1: Synthesis via Alkylation of Phenylacetonitrile and Subsequent Hydrolysis

This widely used two-step method involves the cyclopropanation of phenylacetonitrile with 1,2-dihaloethane, followed by the hydrolysis of the resulting 1-phenylcyclopropanecarbonitrile to the desired amide. While robust, this pathway presents several potential pitfalls that can lead to low yields or impure products.

Step 1: Cyclopropanation of Phenylacetonitrile

This step typically employs a strong base and a phase-transfer catalyst to facilitate the reaction between the deprotonated phenylacetonitrile and 1,2-dihaloethane (commonly 1,2-dibromoethane).

Frequently Asked Questions & Troubleshooting

Q1: My cyclopropanation reaction is showing low conversion of phenylacetonitrile. What are the likely causes?

A1: Low conversion is a common issue and can often be traced back to several factors:

  • Insufficient Base Strength or Concentration: The deprotonation of phenylacetonitrile (pKa ≈ 22 in DMSO) is a critical first step. Ensure your base is sufficiently strong and used in an adequate concentration. A 50% aqueous sodium hydroxide solution is commonly effective.[1]

  • Ineffective Phase-Transfer Catalyst (PTC): In a biphasic system (aqueous base and organic reactants), the PTC is crucial for transporting the hydroxide ions into the organic phase and the phenylacetonitrile anion into the aqueous phase for reaction. Ensure your PTC, such as tetrabutylammonium bromide (TBAB), is of good quality and used at an appropriate catalytic loading (typically 1-5 mol%).

  • Reaction Temperature: Temperature plays a significant role. While higher temperatures can increase the reaction rate, excessive heat (e.g., > 80°C) can lead to side reactions and degradation of the PTC. An optimal temperature is often around 60°C.[1]

  • Poor Mixing: Vigorous stirring is essential in a phase-transfer catalyzed reaction to maximize the interfacial area between the aqueous and organic phases, thereby facilitating efficient transport of ions by the PTC.

Q2: I am observing the formation of significant byproducts in my cyclopropanation reaction. What are they and how can I minimize them?

A2: The primary byproduct of concern is the dimer of phenylacetonitrile, which can arise from the reaction of the phenylacetonitrile anion with unreacted phenylacetonitrile. To minimize this:

  • Slow Addition of Phenylacetonitrile: Add the phenylacetonitrile dropwise to the reaction mixture containing the base and 1,2-dihaloethane. This keeps the instantaneous concentration of the phenylacetonitrile anion low, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Stoichiometry: Use a slight excess of 1,2-dihaloethane to ensure the phenylacetonitrile anion preferentially reacts with it.

Workflow for Optimizing Cyclopropanation

start Low Yield in Cyclopropanation check_base Verify Base Strength and Concentration start->check_base check_ptc Assess PTC Activity and Loading check_base->check_ptc Base OK check_temp Optimize Reaction Temperature check_ptc->check_temp PTC OK check_mixing Ensure Vigorous Stirring check_temp->check_mixing Temp. OK outcome_good Improved Yield check_mixing->outcome_good Mixing OK

Caption: Troubleshooting flowchart for low yield in cyclopropanation.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile

The hydrolysis of the nitrile intermediate to the carboxamide can be achieved under acidic or basic conditions. However, controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid can be challenging.

Frequently Asked Questions & Troubleshooting

Q1: My hydrolysis of 1-phenylcyclopropanecarbonitrile is yielding primarily the carboxylic acid instead of the desired amide. How can I control this?

A1: Over-hydrolysis to the carboxylic acid is a common problem. Here’s how to mitigate it:[2][3]

  • Milder Reaction Conditions: Harsh conditions (e.g., high concentrations of strong acid or base, prolonged heating) favor the formation of the carboxylic acid.[4] Employ milder conditions, such as using a lower concentration of acid (e.g., concentrated HCl) or base and carefully monitoring the reaction time.

  • Reaction Monitoring: The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[2][3] Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a significant amount of the amide has formed and before substantial conversion to the carboxylic acid is observed.

  • Specific Reagents: Consider using reagents that are known to selectively hydrolyze nitriles to amides. For instance, the Radziszewski reaction (using hydrogen peroxide in a basic solution) can be effective for this transformation.

Q2: The hydrolysis reaction is very slow or incomplete. What can I do?

A2: Incomplete hydrolysis can be due to:

  • Insufficient Acid or Base: Ensure you are using a sufficient stoichiometric amount of acid or base to catalyze the reaction.

  • Low Temperature: Hydrolysis often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider moderately increasing the temperature while carefully monitoring for byproduct formation.

  • Biphasic Mixture: If the nitrile is not fully soluble in the aqueous acidic or basic solution, the reaction will be slow. The addition of a co-solvent like ethanol or dioxane can improve solubility and accelerate the reaction.

Table 1: Typical Conditions for Selective Hydrolysis to Amide

ReagentTemperature (°C)Typical Reaction TimeKey Considerations
Concentrated HCl80-1001-3 hoursCareful monitoring is crucial to avoid over-hydrolysis.
H₂SO₄ in Acetic Acid50-702-4 hoursCan provide good selectivity for the amide.
Basic H₂O₂ (Radziszewski)40-601-2 hoursGenerally provides high yields of the amide.

Section 2: Synthesis via Favorskii Rearrangement

The Favorskii rearrangement offers an alternative route to 1-phenylcyclopropanecarboxamide, typically starting from an α-haloketone. This intramolecular rearrangement, induced by a base, leads to a cyclopropanone intermediate that is subsequently attacked by an amine to yield the desired amide.[5]

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a Favorskii rearrangement to synthesize 1-phenylcyclopropanecarboxamide, but the yield is very low. What are the potential issues?

A1: Low yields in the Favorskii rearrangement can stem from several factors related to the reaction mechanism:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to promote the initial enolate formation without competing in nucleophilic attack on the ketone. However, for the subsequent ring-opening of the cyclopropanone intermediate by an amine, a careful balance is needed. Using the amine itself as the base can sometimes be effective. The strength of the base can influence the reaction outcome.[6]

  • Enolate Formation: The reaction proceeds via an enolate intermediate.[5] If the α-proton is sterically hindered, enolate formation can be slow or inefficient, leading to low yields.

  • Side Reactions: α-haloketones can undergo other reactions under basic conditions, such as simple nucleophilic substitution or elimination, which compete with the desired rearrangement.[4] Careful control of reaction conditions, particularly temperature, can help to minimize these side reactions.

Q2: My reaction is producing a mixture of products, and I am having trouble isolating the desired 1-phenylcyclopropanecarboxamide. What are the likely side products and how can I purify my target compound?

A2: Common side products in the Favorskii rearrangement include:

  • α,β-Unsaturated Amides: These can form via an elimination pathway.

  • Products of direct nucleophilic substitution: The amine can directly displace the halide.

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired amide from less polar byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7] Common solvents to try include ethanol/water, ethyl acetate/hexanes, or toluene. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]

Reaction Scheme: Favorskii Rearrangement

A α-Halo Ketone B Enolate A->B + Base C Cyclopropanone Intermediate B->C Intramolecular SN2 D 1-Phenylcyclopropanecarboxamide C->D + Amine

Caption: Simplified mechanism of the Favorskii rearrangement.

Section 3: General Purification and Analysis

Q1: How can I effectively monitor the progress of my 1-phenylcyclopropanecarboxamide synthesis?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.[1][2][3]

Q2: What are the best practices for purifying the final 1-phenylcyclopropanecarboxamide product?

A2: The choice of purification method depends on the nature of the impurities.

  • For solid products: Recrystallization is often the most effective method for obtaining high-purity material.[7] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • For oily or highly impure products: Column chromatography on silica gel is the preferred method. A well-chosen eluent system will allow for the separation of the desired product from both more and less polar impurities.

References

  • Favorskii Rearrangement - Organic Chemistry Tutor. (n.d.). Retrieved January 30, 2026, from [Link]

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions - MDPI. (2015).
  • Mahesh, P., et al. (2020).
  • Process for the purification of phenylenediamines. (2022). WO/2022/071874.
  • Zhang, Y., et al. (2008). 1-Benzoyl-N-phenylcyclopropanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2179.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved January 30, 2026, from [Link]

  • What are the limitations in the Favorski rearrangement? - Quora. (2021, May 20). Retrieved January 30, 2026, from [Link]

  • Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved January 30, 2026, from [Link]

  • Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine - Catalysis Science & Technology (RSC Publishing). (2023). Catalysis Science & Technology, 13(1), 136-147.
  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions - Semantic Scholar. (2015).
  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (2007). Molecules, 12(5), 1067-1112.
  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (2019). Green Chemistry, 21(23), 6264-6282.
  • Purification and crystallization of benzoylformate decarboxylase - PubMed - NIH. (1991). Journal of Biological Chemistry, 266(36), 24398-24404.
  • Purification by Recrystallization - CUNY. (n.d.). Retrieved January 30, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2009). Chemical Society Reviews, 38(3), 606-631.
  • Favorskii Rearrangement | PDF | Chemical Reactions | Organic Chemistry - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]

  • Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry. (2023, February 23). Retrieved January 30, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - ResearchGate. (2023). Chemical Science, 14(12), 3462-3469.
  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. (2015).

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Phenylcyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot specific experimental issues, and provide detailed protocols to ensure the successful and efficient production of this valuable compound.

Introduction to 1-Phenylcyclopropanecarboxamide

1-Phenylcyclopropanecarboxamide and its derivatives are of significant interest in medicinal chemistry and agrochemical industries. The rigid cyclopropane ring, combined with the phenyl and amide functionalities, imparts unique conformational, electronic, and steric properties. These characteristics can lead to enhanced biological activity, improved metabolic stability, and better binding affinity to target proteins.[1] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Common Synthetic Pathway Overview

A prevalent and efficient method for synthesizing 1-Phenylcyclopropanecarboxamide involves a multi-step process starting from phenylacetonitrile. The general workflow is outlined below.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Amide Formation A Phenylacetonitrile + 1,2-Dibromoethane B 1-Phenylcyclopropanecarbonitrile A->B NaOH, H₂O Phase Transfer Catalyst (PTC) C 1-Phenylcyclopropanecarboxylic Acid B->C Conc. HCl or H₂SO₄ Heat D 1-Phenylcyclopropanecarboxamide C->D Ammonia source Coupling Agent (e.g., HATU)

Caption: General synthetic workflow for 1-Phenylcyclopropanecarboxamide.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues you might encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Part 1: Cyclopropanation Step (Phenylacetonitrile to 1-Phenylcyclopropanecarbonitrile)

Question 1: My yield for the cyclopropanation of phenylacetonitrile with 1,2-dibromoethane is very low or I'm getting no product. What's going wrong?

Answer: This is a common bottleneck. The low yield in this alkylative cyclization can be attributed to several factors, primarily related to the base, solvent system, and reaction kinetics.[1]

  • Inefficient Deprotonation: The first step is the deprotonation of phenylacetonitrile to form a benzylic carbanion. If the base is not strong enough or is sterically hindered, this equilibrium will not favor the carbanion, leading to a slow or incomplete reaction.

  • Poor Phase Mixing: This reaction is often performed in a biphasic system (e.g., an organic solvent for the reactants and an aqueous solution for the base like NaOH). Without efficient mixing or a phase-transfer catalyst (PTC), the reactants in the organic phase and the base in the aqueous phase will have limited interaction.[2][3]

  • Side Reactions: The formed carbanion can react with unreacted phenylacetonitrile. Also, elimination reactions of 1,2-dibromoethane can occur.

  • Incorrect Temperature: Temperature plays a critical role. One study found that at 100°C, the yields were very low compared to the optimal temperature of 60°C.[1]

Solutions:

  • Optimize the Base and Solvent System: A 50% (w/v) solution of NaOH in water has been shown to be effective.[1] Avoid using bases like sodium amide which are hazardous and difficult to handle on a large scale.[4]

  • Introduce a Phase-Transfer Catalyst (PTC): This is often the key to success. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby promoting the deprotonation of phenylacetonitrile.[1][2][3]

  • Control the Temperature: Maintain the reaction temperature at around 60°C for optimal results.[1] Use a temperature-controlled reaction vessel.

  • Ensure Efficient Stirring: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the two phases.

G start Low Yield in Cyclopropanation? q1 Are you using a Phase-Transfer Catalyst (PTC)? start->q1 q2 Is the reaction temperature optimized (around 60°C)? q1->q2 Yes sol1 Incorporate a PTC (e.g., TBAB). q1->sol1 No q3 Is your base system effective (e.g., 50% aq. NaOH)? q2->q3 Yes sol2 Adjust temperature to 60°C. Avoid overheating. q2->sol2 No sol3 Use 50% aq. NaOH and ensure vigorous stirring. q3->sol3 No end Problem likely resolved or other factors at play. q3->end Yes (Check starting material purity)

Caption: Troubleshooting decision tree for low yield in the cyclopropanation step.

Part 2: Nitrile Hydrolysis (1-Phenylcyclopropanecarbonitrile to Carboxylic Acid)

Question 2: The hydrolysis of my nitrile to the carboxylic acid is incomplete, or I am observing significant side product formation.

Answer: The hydrolysis of a sterically hindered nitrile like 1-phenylcyclopropanecarbonitrile can be challenging.

  • Incomplete Hydrolysis: This is often due to insufficient reaction time, temperature, or acid/base concentration. The reaction proceeds via the formation of the corresponding amide as an intermediate, which can sometimes be isolated if the reaction is not driven to completion.

  • Side Products: Under harsh acidic or basic conditions, the cyclopropane ring can potentially undergo ring-opening reactions, although it is generally stable. Decarboxylation of the product acid can also occur at very high temperatures.

Solutions:

  • Reaction Conditions: Refluxing with concentrated hydrochloric acid or sulfuric acid is a common method.[1] Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC to observe the disappearance of the starting nitrile and the intermediate amide is crucial.

  • Stepwise Hydrolysis: If direct conversion is problematic, a two-step procedure can be employed. First, perform a partial hydrolysis to the amide using milder conditions (e.g., H₂O₂ with a base), isolate the amide, and then hydrolyze the amide to the carboxylic acid under acidic or basic conditions.

Part 3: Amide Formation (Carboxylic Acid to 1-Phenylcyclopropanecarboxamide)

Question 3: I have a low yield in the final amidation step, and my product is impure.

Answer: The conversion of a carboxylic acid to a primary amide can be achieved through several methods, each with its own set of potential issues.

  • Poor Activation of Carboxylic Acid: If you are using a coupling agent, its effectiveness might be compromised. For instance, carbodiimide-based coupling agents can form unreactive N-acylurea byproducts.

  • Side Reactions with Coupling Agents: Some coupling agents can react with the nucleophile (ammonia source) or undergo self-condensation. Using a well-established coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can improve yields.[1]

  • Purification Challenges: The final product may be contaminated with unreacted starting material, coupling agent byproducts, or side products from the reaction. The major impurity is often the corresponding amide from side reactions in earlier steps.[1]

Solutions:

  • Choice of Amidation Method:

    • Acid Chloride Route: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an ammonia source. This is often a high-yielding method but involves handling corrosive reagents.

    • Coupling Agent Route: Use a reliable coupling agent like HATU, HOBt/EDC, or PyBOP. These reactions are generally clean and proceed under mild conditions.

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup can remove many water-soluble impurities. Washing the organic layer with a mild acid can remove basic impurities, and washing with a mild base can remove unreacted carboxylic acid.

    • Recrystallization: This is an excellent method for purifying solid products. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene) to find optimal conditions.[5]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from closely related impurities.[6]

Optimization of Reaction Conditions: Data Summary

The following table summarizes optimized conditions reported in the literature for the key cyclopropanation step.

ParameterOptimized ConditionRationaleReference
Base 50% (w/v) NaOH in H₂OProvides a strong base in a convenient aqueous solution.[1]
Temperature 60 °CBalances reaction rate with minimizing side product formation. Higher temperatures reduce yield.[1]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Facilitates the reaction between reactants in immiscible organic and aqueous phases, improving yield.[1][2]
Reaction Time Monitored by TLC/LCMSReaction time should be sufficient for completion, but prolonged reaction can increase side products.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq).

  • Reagent Addition: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Base Addition: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: Heat the mixture to 60°C and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-Phenylcyclopropanecarboxamide from Carboxylic Acid
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Coupling Agent Addition: Add the coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Ammonia Source: Add a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride (1.2 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Are there any alternative, safer bases to use instead of strong sodium hydroxide solutions? A1: While 50% NaOH is effective, other base systems can be explored. For example, using solid potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF has been reported for similar alkylations.[7] However, this may require higher temperatures and longer reaction times.

Q2: Can I use a one-pot procedure to synthesize 1-Phenylcyclopropanecarboxamide from phenylacetonitrile? A2: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific sequence due to incompatible reaction conditions.[8][9] The harsh conditions required for nitrile hydrolysis are generally not compatible with the starting materials and intermediates of the subsequent amidation step. A stepwise approach with isolation of intermediates is recommended for higher purity and yield.

Q3: What are the key safety precautions for this synthesis? A3:

  • 1,2-Dibromoethane: is a toxic and carcinogenic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydroxide (50%): is highly corrosive. Avoid contact with skin and eyes.

  • Concentrated Acids: are also highly corrosive. Add them slowly and carefully, especially during workup procedures.

  • General Precautions: Always wear safety goggles, gloves, and a lab coat. Be aware of the potential for exothermic reactions, especially during the addition of base.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents. (n.d.).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. (n.d.). Royal Society of Chemistry. [Link]

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (n.d.). ResearchGate. [Link]

  • 1-Benzoyl-N-phenylcyclopropanecarboxamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (n.d.). ScienceDirect. [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. (n.d.). MDPI. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020, November 23). Reddit. [Link]

  • Cyclopropanation - Wikipedia. (n.d.). Wikipedia. [Link]

  • US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents. (n.d.).
  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • US4170592A - Purification of ε-caprolactam - Google Patents. (n.d.).
  • (PDF) Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). ResearchGate. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. (n.d.). University of Rochester. [Link]

  • Phase Transfer Catalysis(Mechanism and Applications) - YouTube. (2020, August 26). YouTube. [Link]

Sources

How to increase the metabolic stability of 1-Phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Increasing Metabolic Stability of 1-Phenylcyclopropanecarboxamide Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Stability Paradox

You are working with 1-Phenylcyclopropanecarboxamide , a scaffold frequently used to restrict conformational freedom and improve potency. However, you are likely observing high intrinsic clearance (


) in liver microsomes (HLM/RLM).

The cyclopropane ring itself is generally robust and often introduced specifically to block metabolism compared to alkyl chains. Therefore, if your compound is unstable, the liability almost certainly lies in two competing "soft spots":

  • The Primary Amide: Susceptible to rapid hydrolysis by amidases (carboxylesterases).

  • The Phenyl Ring: Susceptible to oxidative hydroxylation by CYP450 isoforms (typically CYP2C9 or CYP3A4).

This guide provides a diagnostic workflow to identify the culprit and specific structural modifications to resolve it.

Module 1: Diagnostic Workflow (Metabolite Identification)

Before synthesizing new analogs, you must confirm the metabolic pathway. Do not guess; the chemical fix for hydrolysis is different from the fix for oxidation.

Step 1: The "Soft Spot" Assay

Run a 60-minute incubation with Human Liver Microsomes (HLM) and analyze via LC-MS/MS. Look for the following mass shifts (


):
Observed Mass ShiftMetabolic PathwayDiagnosis
+1.0 Da Hydrolysis Amidase cleavage. The amide (

) converts to the carboxylic acid (

). Note: This results in a net mass gain of +1 (loss of

[-16], gain of

[+17]).
+16.0 Da Oxidation CYP450 Hydroxylation.[1] An oxygen atom is inserted into the phenyl ring (likely para or meta position).
+176.0 Da Glucuronidation Phase II conjugation. Usually secondary to hydrolysis (on the acid) or oxidation (on the phenol).
Decision Logic Visualization

Use the following logic flow to determine your synthetic strategy.

MetabolicDecisionTree Start Compound Instability (High CLint) MetID Run MetID Study (LC-MS/MS) Start->MetID Result1 Major Metabolite: Carboxylic Acid (+1 Da) MetID->Result1 Hydrolysis Result2 Major Metabolite: Hydroxylated Phenyl (+16 Da) MetID->Result2 Oxidation Action1 Fix: Amide Bioisosteres (Oxadiazoles, Triazoles) Result1->Action1 Action2 Fix: Block Metabolic Hotspot (Fluorination, Deuteration) Result2->Action2

Figure 1: Diagnostic logic for selecting the correct structural modification based on metabolite identification.

Module 2: Structural Modification (Troubleshooting)

Once the liability is identified, apply these specific medicinal chemistry strategies.

Scenario A: The Issue is Amide Hydrolysis

Primary amides are frequent substrates for hepatic amidases. To fix this, we use Bioisosterism .[2][3] We replace the amide with a heterocycle that mimics the amide's electronics and H-bond geometry but is invisible to amidases.

Recommended Modifications:

  • 1,2,4-Oxadiazole: The "Gold Standard" replacement. It retains the planar geometry and H-bond acceptor capabilities of the carbonyl.

  • 1,2,3-Triazole: Excellent metabolic stability; mimics the dipole of the amide bond.

  • Steric Shielding: If the amide is essential for binding, introduce a methyl group at the ortho position of the phenyl ring. This creates a "steric umbrella" that prevents the hydrolase enzyme from attacking the carbonyl carbon.

ModificationStability ImpactRisk
Oxadiazole High (Complete block of hydrolysis)May reduce solubility (LogP increase).
N-Methylation ModerateMay lose H-bond donor interaction with target.
Ortho-Methyl Moderate/HighMay introduce steric clash with the target protein.
Scenario B: The Issue is Phenyl Oxidation

If the phenyl ring is being hydroxylated (typically at the para position), you must block the site of enzymatic attack.

Recommended Modifications:

  • Para-Fluorination: Replace the para-hydrogen with Fluorine.

    • Why: The C-F bond (116 kcal/mol) is much stronger than the C-H bond (99 kcal/mol), making it resistant to CYP450 radical abstraction [1].

    • Bonus: Fluorine is bioisosteric to Hydrogen sterically but electronically withdraws density, deactivating the whole ring toward oxidation.

  • Deuteration: Replace hydrogens with Deuterium (D).

    • Why: Exploits the Kinetic Isotope Effect (KIE) . C-D bonds are harder to break than C-H bonds. This is a subtle change that rarely affects target binding.

  • Scaffold Hop (Pyridine): Replace the phenyl ring with a pyridine ring.[4]

    • Why: Nitrogen atoms in the ring pull electron density, making the ring electron-deficient and resistant to oxidative attack [2].

Module 3: Experimental Protocol (Microsomal Stability)

Use this standardized protocol to validate your improvements.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (37°C, 5 min) Microsomes + Cmpd Start 2. Initiation Add NADPH Prep->Start Sample 3. Sampling 0, 5, 15, 30, 60 min Start->Sample Quench 4. Quenching Add Ice-Cold ACN (Contains Internal Std) Sample->Quench Analyze 5. Analysis LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.[5]

Step-by-Step Procedure
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer containing 0.5 mg/mL microsomes.

  • Pre-incubation: Incubate at 37°C for 5 minutes (allows compound to bind microsomes).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Frequently Asked Questions (FAQs)

Q: Why use a cyclopropane ring if it causes stability issues? A: The cyclopropane ring is actually a stabilizer compared to an ethyl or isopropyl chain. It restricts the conformation (rigidification), which can boost potency, and it lacks the rotatable bonds that often lead to rapid metabolism. The instability usually comes from the amide or the phenyl, not the cyclopropane itself [3].

Q: Can the cyclopropane ring itself be metabolized? A: Yes, but it is rare. Specific CYP450s can open the ring via a radical mechanism, leading to "suicide inhibition" (covalent binding to the enzyme). If you see time-dependent inhibition (TDI) of CYP enzymes, suspect the cyclopropane ring. In this case, adding a methyl group to the cyclopropane ring can block this mechanism.[6]

Q: Will fluorinating the phenyl ring affect my compound's potency? A: Likely yes, but often positively. Fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), so it fits in most pockets. However, it increases lipophilicity (LogP), which can improve membrane permeability but might increase non-specific binding.

Q: I replaced the amide with an oxadiazole, but activity dropped. Why? A: The amide is a Hydrogen Bond Donor (NH2) and Acceptor (C=O). An oxadiazole is only an Acceptor. If your target protein requires the NH2 donor for binding, you lost that interaction. Try a 1,2,3-triazole or a secondary amide (N-methyl) to retain a donor capability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player in the drug discovery arena. Journal of Medicinal Chemistry, 59(19), 8712-8756.

Sources

Technical Support Center: Scaling Up 1-Phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Chemistry / Scale-Up Engineering Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary: The "Gem-Disubstituted" Challenge

Scaling up 1-Phenylcyclopropanecarboxamide presents a classic process chemistry paradox: the formation of the strained cyclopropane ring requires high energy (often generating significant heat), yet the subsequent hydrolysis to the amide requires delicate control to prevent "overshoot" to the carboxylic acid.

This guide moves beyond bench-scale literature. We address the thermal hazards of the double-alkylation and the selectivity issues during hydrolysis. The protocols below utilize Phase Transfer Catalysis (PTC) for the ring formation (avoiding hazardous NaH/DMSO scales) and Radziszewski hydration for the amide generation.

Module 1: The Cyclization Step (Ring Formation)

Core Reaction: Phenylacetonitrile + 1,2-Dibromoethane


 1-Phenylcyclopropanecarbonitrile
Operational Logic & Safety Interlocks

The formation of the quaternary carbon via double alkylation is highly exothermic. On a gram scale, cooling baths suffice. On a kilogram scale, this is a thermal runaway hazard.

Critical Workflow Diagram: The following logic gate illustrates the required safety loops for feeding 1,2-dibromoethane.

ReactionSafety Start Start Feed: 1,2-Dibromoethane Pump Dosing Pump Start->Pump Reactor Reactor (Phenylacetonitrile + NaOH + PTC) TempSensor Temp Sensor (T_internal) Reactor->TempSensor Heat Generation Controller PID Controller (Set Limit: < 65°C) TempSensor->Controller Data Input Controller->Pump Signal: Continue if T < 60°C Cooling Jacket Cooling (Full Capacity) Controller->Cooling Modulate Flow Stop EMERGENCY STOP (Feed Cut-off) Controller->Stop Signal: ABORT if T > 65°C Pump->Reactor Slow Addition Stop->Pump Hard Cut

Figure 1: Automated dosing logic required to prevent thermal runaway during cyclopropanation.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Temp spikes immediately upon addition Induction Period Failure. The reaction did not start immediately, allowing reagent accumulation.Do not increase feed rate. Wait for the "kick." Ensure catalyst (TBAB) is fully dissolved. initiate with 5% of alkyl halide at 50°C before starting main feed.
High levels of Mono-alkylated impurity Stirring Efficiency. The biphasic system (Aq. NaOH / Organic) is not emulsifying.Increase impeller speed (tip speed > 3 m/s). Verify PTC load (increase TBAB from 1 mol% to 3-5 mol%).
Severe Emulsion during workup Surfactant effect of PTC. TBAB acts as a surfactant, stabilizing the emulsion.Wash organic layer with dilute HCl (to protonate/remove amine byproducts) followed by brine. Filter through Celite if solid precipitates are present.

Expert Insight: Avoid using Sodium Hydride (NaH) for this scale-up. While common in academic papers, NaH releases hydrogen gas, creating an explosion hazard in the headspace. The NaOH/TBAB (Makosza condition) is safer and generates no gas [1].

Module 2: Selective Hydrolysis (Nitrile to Amide)

Core Reaction: 1-Phenylcyclopropanecarbonitrile


 1-Phenylcyclopropanecarboxamide
The Selectivity Problem

Standard acid/base hydrolysis is aggressive. It attacks the nitrile to form the amide, but the amide is often less stable than the nitrile under these conditions, rapidly converting to the carboxylic acid.

Pathway Visualization:

HydrolysisPath Nitrile Nitrile Precursor (Stable) Amide Target: AMIDE (1-Phenylcyclopropanecarboxamide) Nitrile->Amide Radziszewski Cond. (H2O2 / OH- / 50°C) Acid Impurity: ACID (Over-hydrolysis) Nitrile->Acid Strong Acid/Base (Reflux > 100°C) Amide->Acid Extended Time or High Temp

Figure 2: Kinetic pathway showing the narrow operating window to isolate the Amide.

Protocol: The Radziszewski Reaction (Scale-Ready)

This method uses the hydroperoxide anion (


) as a super-nucleophile, which attacks the nitrile faster than hydroxide, allowing for milder conditions that preserve the amide.
  • Charge: Dissolve Nitrile (1.0 eq) in Acetone/Methanol (3:1 ratio).

  • Base: Add 10% aq. NaOH (0.2 eq). Note: Catalytic amount is key.

  • Oxidant: Slowly add 30%

    
     (4.0 eq) while maintaining 
    
    
    
    .
    • Warning: This reaction generates oxygen. Ensure condenser is open and headspace is purged.

  • Quench: Once HPLC shows <1% Nitrile, quench with Sodium Thiosulfate solution (to destroy excess peroxide) before workup.

Troubleshooting Guide: Hydrolysis
QuestionAnswer
Why is my product turning into carboxylic acid? You likely used stoichiometric NaOH or high heat. The Radziszewski reaction requires catalytic base (pH ~9-10) and moderate temps (40-50°C). If pH > 12, amide hydrolysis accelerates [2].
The reaction stalled at 80% conversion. The pH dropped. As the reaction proceeds, trace acid formation can neutralize the catalytic base. Add small aliquots of NaOH to maintain pH 9-10.
I see a new impurity at RRT 1.2. Check for oxidative degradation of the phenyl ring. If

concentration is too high locally, it can attack the aromatic ring. Improve mixing during addition.

Module 3: Impurity Profile & Remediation

In a GMP setting, identifying "fate of impurities" is mandatory.

Impurity NameStructure OriginRemoval Strategy
Open-Chain Nitrile (4-bromo-2-phenylbutanenitrile)Incomplete cyclization (Mono-alkylation).Difficult to separate. Must be driven to completion in Step 1. If >2% remains, re-treat with base/PTC before hydrolysis.
The Carboxylic Acid (1-phenylcyclopropanecarboxylic acid)Over-hydrolysis of amide.Base Wash. Dissolve crude amide in organic solvent (EtOAc) and wash with sat.

. The acid moves to the aqueous layer; amide stays in organic.
Styrene Derivatives Elimination of HBr from the mono-alkylated intermediate.Recrystallization. These are usually non-polar oils. Recrystallize the final amide from Ethanol/Water.

References

  • Mahesh, P., et al. (2026).[1] "Convenient synthesis... of novel 1-phenylcyclopropane carboxamide derivatives." ResearchGate.

  • McMaster, L. & Noller, C.R. "The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide."[2] Zenodo / J. Am. Chem. Soc.

  • National Institutes of Health (NIH). "1-Phenylcyclopropanecarbonitrile - Compound Summary." PubChem.

  • Common Organic Chemistry. "Nitrile to Amide - Common Conditions (Radziszewski)."

Disclaimer: This guide is for professional research use only. 1,2-dibromoethane is a carcinogen. All reactions must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Stability & Storage of 1-Phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 1-Phenylcyclopropanecarboxamide (1-PCCA) as a critical intermediate in pharmaceutical synthesis (often linked to CNS or antiviral targets).

This molecule presents a unique "stability paradox." While the amide group is generally robust, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), acting similarly to an alkene in its reactivity toward electrophiles. Furthermore, the quaternary carbon (linked to both the phenyl and amide groups) creates a steric environment that slows hydrolysis but electronically activates the ring toward acid-catalyzed cleavage.

This guide replaces generic storage advice with a mechanism-based preservation protocol designed to prevent the two primary degradation pathways: Amide Hydrolysis and Ring Opening .

Module 1: Critical Degradation Mechanisms

To prevent degradation, you must understand how it happens. 1-PCCA does not usually degrade spontaneously; it requires a trigger—specifically moisture, acid, or photons.

The Degradation Pathways

The following diagram illustrates the two competing breakdown routes. Note that Pathway A (Hydrolysis) is the most common storage failure, leading to the formation of the carboxylic acid and the release of ammonia. Pathway B (Ring Opening) is less common in storage but catastrophic if the material is exposed to acidic vapors.

DegradationPathways PCCA 1-Phenylcyclopropanecarboxamide (Intact Active) Hydrolysis Pathway A: Hydrolysis (Amide → Acid) PCCA->Hydrolysis Slow (+ H2O) RingOpen Pathway B: Ring Opening (Strain Relief) PCCA->RingOpen Fast (+ H+) Moisture Trigger: Moisture (H2O) Moisture->Hydrolysis Acid Trigger: Acid/Protons (H+) Acid->RingOpen ProductA 1-Phenylcyclopropanecarboxylic Acid + Ammonia (Gas) Hydrolysis->ProductA ProductB Linear/Branched Chain Impurities RingOpen->ProductB

Figure 1: Mechanistic divergence of 1-PCCA degradation. Pathway A is the primary storage risk (moisture-driven), while Pathway B is an environmental risk (acid-driven).

The "Ammonia Warning"

Because Pathway A releases ammonia (


), a distinct "fishy" or pungent odor upon opening the vial is a definitive qualitative indicator of degradation. This occurs because the amide bond acts as a "masked" carboxylic acid.

Module 2: The "Zero-Degradation" Storage Protocol

Do not rely on the "store in a cool, dry place" cliché. Follow this validated workflow to ensure analytical purity >99% over 12+ months.

Environmental Control Table
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 mo)Lowers kinetic energy, significantly reducing the rate of hydrolysis (Arrhenius equation).
Atmosphere Argon (Preferred) or NitrogenDisplaces oxygen (prevents phenyl oxidation) and moisture (prevents hydrolysis). Argon is heavier than air and protects the solid surface better.
Container Amber Glass with PTFE-lined capAmber glass blocks UV light (preventing photo-excitation of the phenyl ring). PTFE prevents leaching of plasticizers.
Desiccant Silica Gel or Molecular Sieves Essential. Amides can be hygroscopic. Even trace water trapped in the headspace can initiate autocatalytic hydrolysis.
The "Thaw-Use-Reseal" Workflow

Condensation is the silent killer of refrigerated amides. When you remove a cold vial into a warm room, water condenses inside the vial if opened immediately.

StorageWorkflow Start Remove Vial from -20°C Equilibrate Equilibration Phase Wait 30-45 mins until RT Start->Equilibrate CRITICAL STEP Check Visual Inspection (Clumping = Moisture) Equilibrate->Check Dispense Dispense under Inert Gas (Glovebox or Funnel) Check->Dispense Purge Purge Headspace (Argon/N2 stream) Dispense->Purge Seal Seal with Parafilm & Return to Cold Purge->Seal

Figure 2: The "Thaw-Use-Reseal" cycle. Skipping the equilibration step is the #1 cause of batch degradation.

Module 3: Troubleshooting & FAQs

Q1: The white powder has turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates mild oxidation of the phenyl ring or the formation of trace conjugated impurities (often photo-degradation products).

  • Action: Check purity via HPLC. If purity is >98%, it may be usable for crude reactions. If <98%, recrystallization is required.

  • Prevention: Ensure storage in amber vials.

Q2: I smell ammonia when I open the container.

  • Diagnosis: Confirmed Hydrolysis. The amide bond has cleaved, releasing ammonia gas and leaving behind 1-phenylcyclopropanecarboxylic acid.

  • Action: The material is compromised. The presence of the free acid will alter stoichiometry in sensitive coupling reactions. Purify or Discard.

Q3: The material has clumped into a hard cake.

  • Diagnosis: Hygroscopic uptake. The amide has absorbed water from the atmosphere.

  • Risk: This water will eventually hydrolyze the compound.[1]

  • Action: Dry the material in a vacuum desiccator over

    
     for 24 hours. Re-check melting point.
    

Q4: Can I store this in solution (e.g., DMSO or Methanol)?

  • Answer: No.

  • Reasoning:

    • Methanol: Protic solvents can act as nucleophiles, potentially opening the cyclopropane ring over time if any trace acid is present (solvolysis).

    • DMSO: DMSO is hygroscopic and will pull water into the solution, accelerating hydrolysis.

  • Rule: Always store as a solid. Make solutions fresh.

Module 4: Quality Control (QC) & Validation

Before using stored material in a critical experiment, run this rapid validation check.

Rapid NMR Validation
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals to Watch:

    • The Cyclopropane Ring: Look for the characteristic high-field multiplets (0.8 – 1.6 ppm). Disappearance or shift indicates ring opening.

    • The Amide Protons: Broad singlets around 5.0–7.5 ppm (depending on solvent). Loss of these signals indicates hydrolysis.

    • The Acid Impurity: A very broad singlet >10 ppm indicates the carboxylic acid degradation product.

Melting Point Check
  • Reference: ~100°C (Note: Literature varies; establish a baseline for your specific batch immediately upon receipt).

  • Test: A sharp melting range (<2°C) indicates high purity. A broad or depressed range (e.g., 90-95°C) indicates significant degradation (eutectic formation with the acid impurity).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis Mechanisms). Link

  • Wiberg, K. B. (1986). The Structure and Reactivity of Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322. (Mechanisms of ring strain and acid-catalyzed cleavage). Link

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 1-Phenyl-1-cyclopropanecarboxylic acid (Parent Acid Reference). (Used for storage class and hazard inference). Link

  • Gagnon, A., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid.[5] Organic Letters, 20(3). (Demonstrates susceptibility of cyclopropanes to acid catalysis). Link

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Validation of 1-Phenylcyclopropanecarboxamide (PCCA) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical cross-validation of 1-Phenylcyclopropanecarboxamide (PCCA) and its derivatives, focusing on their emerging role as Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors and antiproliferative agents .

Executive Summary & Mechanistic Hypothesis

1-Phenylcyclopropanecarboxamide (PCCA) is not merely a chemical intermediate; it represents a "privileged scaffold" in modern drug discovery. Its core value lies in the cyclopropane ring , which imposes a rigid "V-shaped" conformation (dihedral angle ~88-91°) [1]. This structural rigidity locks the pharmacophore into a bioactive orientation, reducing the entropic penalty of binding to protein targets.

Core Mechanism of Action (MoA): The PCCA scaffold, particularly when functionalized (e.g., with cinnamic acid or phenoxyacetyl moieties), acts as a potent inhibitor of ITK , a critical kinase in T-cell signaling [2]. By blocking ITK, PCCA derivatives disrupt the PLC


1-DAG/IP3  signaling axis, leading to:
  • Reduced Calcium Mobilization: Preventing T-cell activation.

  • Cytostasis: Arresting cell proliferation in leukemic lines (e.g., U937) without inducing immediate necrosis/cytotoxicity [3].

This guide validates this MoA by cross-referencing Biochemical Target Engagement (Kinase Assays) against Phenotypic Functional Outcomes (Cellular Proliferation).

Mechanism of Action: The ITK Signaling Axis

The following DOT diagram illustrates the precise intervention point of PCCA derivatives within the T-cell Receptor (TCR) pathway.

ITK_Pathway TCR TCR/CD28 Complex LCK LCK / FYN TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT / SLP-76 ZAP70->LAT ITK ITK (Target) LAT->ITK Recruitment PLC PLCγ1 ITK->PLC Phosphorylation PCCA PCCA Inhibitor PCCA->ITK Inhibition PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Mobilization IP3->Ca NFAT NFAT Translocation Ca->NFAT Prolif T-Cell Proliferation (U937 Growth) NFAT->Prolif

Figure 1: PCCA derivatives inhibit ITK, preventing the phosphorylation of PLC


1 and subsequent calcium-dependent proliferation signaling.

Cross-Validation Strategy

To objectively validate the PCCA mechanism, we compare it against Ibrutinib (a known ITK/BTK inhibitor) using two orthogonal methodologies.

Comparative Analysis: PCCA vs. Alternatives
FeaturePCCA Derivatives (Novel)Ibrutinib (Standard)Indomethacin (Control)
Primary Target ITK (Kinase Domain)ITK / BTK (Cys481)COX-1 / COX-2
Binding Mode Conformational Lock (Non-Covalent/Reversible)Covalent (Irreversible)Competitive
Selectivity High (Tunable via N-substitution)Moderate (Off-target EGFR effects)Low (Pan-COX)
Cytotoxicity Low (Cytostatic) [3]Moderate to HighLow
Key Advantage Reduced off-target toxicity; rigid scaffold improves metabolic stability.[1]Validated clinical efficacy.Anti-inflammatory baseline.[2][3][4]
Validation Workflow

The following diagram outlines the experimental logic to confirm PCCA activity.

Validation_Workflow cluster_0 Phase 1: Biochemical (Target) cluster_1 Phase 2: Cellular (Function) KinaseAssay ADP-Glo™ Kinase Assay (Recombinant ITK) MTT MTT Assay (U937 Viability) KinaseAssay->MTT Correlates with Docking In Silico Docking (Binding Affinity) Docking->KinaseAssay Predicts FACS Flow Cytometry (Cell Cycle Analysis) MTT->FACS Mechanism Check

Figure 2: Multi-stage validation workflow from in silico prediction to cellular phenotyping.

Detailed Experimental Protocols

Phase 1: Biochemical Target Engagement (Kinase Assay)

Objective: Determine the IC50 of PCCA derivatives against recombinant ITK enzyme. Rationale: Direct measurement of enzyme inhibition eliminates cellular confounding factors (permeability, metabolism).

  • Reagents: Recombinant human ITK (0.2 µ g/well ), Poly(Glu, Tyr) 4:1 substrate, ATP (10 µM), ADP-Glo™ Reagent (Promega).

  • Preparation: Dissolve PCCA derivatives in 100% DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Incubate ITK kinase buffer + PCCA derivative for 10 mins at RT.

    • Add ATP and Substrate; incubate for 60 mins at RT.

  • Detection: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence (RLU). Plot Dose-Response Curve to calculate IC50.

    • Success Criteria: IC50 < 100 nM indicates potent inhibition (comparable to Ibrutinib).

Phase 2: Functional Phenotyping (Antiproliferation)

Objective: Confirm that ITK inhibition translates to reduced leukemic cell growth (U937 line). Rationale: Snippet [3] indicates PCCA derivatives inhibit proliferation without cytotoxicity, suggesting a distinct cytostatic profile compared to toxic chemotherapeutics.

  • Cell Culture: Culture U937 (human myeloid leukemia) cells in RPMI-1640 + 10% FBS.

  • Seeding: Seed 5x10^3 cells/well in 96-well plates.

  • Treatment: Treat with PCCA derivatives (1, 10, 50, 100 µM) for 24h, 48h, and 72h. Include Ibrutinib (Positive Control) and DMSO (Vehicle Control).

  • Viability Readout (MTT):

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Mechanism Check (Flow Cytometry):

    • Fix treated cells in 70% Ethanol.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Data Output: Analyze DNA content histograms.

    • Expected Result: PCCA treatment should show an accumulation in G0/G1 phase (Cell Cycle Arrest), whereas cytotoxic agents would show a Sub-G1 peak (Apoptosis/Debris).

References

  • NIH/PubChem. (2025). 1-Benzoyl-N-phenylcyclopropanecarboxamide - Structure and Crystallography. National Institutes of Health.[5] Link

  • Patagani, S., et al. (2024).[6] Convenient Synthesis, Characterizations and Biological Evolution of Novel 1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. Link

  • Reddy, T.S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon / PubMed Central. Link

  • Penn State Research. (2023). New, simple and accessible method creates potency-increasing structure in drugs. EurekAlert! Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the safety profile of a novel chemical entity is as critical as defining its efficacy. This guide provides an in-depth comparison of the side effect profiles of 1-Phenylcyclopropanecarboxamide and its structurally and functionally related compounds. By synthesizing preclinical and clinical data, we aim to offer a comprehensive resource to inform early-stage drug development and guide safety pharmacology studies.

Introduction: The Therapeutic Potential and Structural Context of 1-Phenylcyclopropanecarboxamide

1-Phenylcyclopropanecarboxamide serves as a core structural motif in several approved pharmaceutical agents, particularly within the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] Its rigid cyclopropane ring offers unique conformational constraints that can enhance binding affinity and selectivity for specific biological targets.[2] Marketed drugs containing this moiety, such as milnacipran and its levorotatory enantiomer levomilnacipran, are primarily used for the treatment of major depressive disorder and fibromyalgia.[3][4]

This guide will focus on comparing the known side effects of these approved drugs to extrapolate a potential side effect profile for novel 1-Phenylcyclopropanecarboxamide derivatives. We will also draw comparisons with other SNRIs, such as venlafaxine and desvenlafaxine, to provide a broader context within this therapeutic class. Furthermore, we will explore potential liabilities associated with the cyclopropane ring itself, based on preclinical findings with other compounds.

Comparative Side Effect Profiles

The side effect profiles of 1-Phenylcyclopropanecarboxamide-containing drugs are largely reflective of their mechanism of action as SNRIs. The most commonly reported adverse events are generally mild to moderate in severity and often transient, occurring at the beginning of treatment.[3] However, more serious, albeit less frequent, side effects have been documented.

Common and Class-Specific Side Effects

The following table summarizes the common side effects observed with milnacipran, levomilnacipran, and for a comparative perspective, the related SNRIs venlafaxine and desvenlafaxine.

Side EffectMilnacipranLevomilnacipranVenlafaxineDesvenlafaxine
Gastrointestinal
NauseaVery Common[5]Very Common[6][7]Very Common[8][9]Very Common[10]
ConstipationCommon[5]Common[6]Common[8][9]Common[11]
VomitingCommon[12]Common[6]Common[8]Common[13]
Dry MouthCommon[12]Common[6]Very Common[8][9]Common[10]
Neurological
HeadacheVery Common[5]Very Common[7]Very Common[8][9]Common[14]
DizzinessCommon[5]Common[3]Very Common[8]Common[14]
InsomniaCommon[5]Common[11]Common[8][9]Common[10]
SomnolenceLess CommonLess CommonVery Common[8]Common[10]
Autonomic
Increased SweatingCommon[15]Common[6]Very Common[8]Very Common[10]
Hot FlushesCommon[5]Common[6]Less CommonLess Common
Cardiovascular
PalpitationsCommon[15]Common[6]Common[16]Common[14]
Increased Heart RateCommon[6]Common[17]Common[16]Less Common
Increased Blood PressureCommon[3]Common[3]Common[13]Common[13]
Psychiatric
AnxietyCommonCommonCommon[11]Common[11]
AgitationCommon[15]Common[18]Common[16]Common[14]
Suicidal Ideation*Rare[15]Rare[18]Rare[16]Rare
Urogenital
Erectile DysfunctionCommon[6]Common[6]CommonCommon[10]
DysuriaCommonCommonLess CommonLess Common

*A boxed warning for increased risk of suicidal thoughts and behaviors in children, adolescents, and young adults is a class-wide warning for all antidepressants.[14][15][16][18]

Compound-Specific and Less Common Side Effects

Hepatotoxicity: While clinical trials of levomilnacipran did not indicate significant liver toxicity, transient elevations in serum aminotransferase levels have been reported.[3][6] A critical consideration for cyclopropane-containing compounds is the potential for metabolism to cyclopropane carboxylic acid. The experimental anxiolytic panadiplon, which is metabolized to this acid, was shown to cause a Reye's-like syndrome of hepatic toxicity in preclinical studies and in Phase 1 clinical trials. The mechanism is thought to involve the inhibition of mitochondrial fatty acid beta-oxidation.

Cardiovascular Effects: As a norepinephrine reuptake inhibitor, levomilnacipran has a more potent effect on norepinephrine than serotonin.[4] This is reflected in a higher incidence of increased heart rate and blood pressure compared to some other SNRIs.[3]

Seizures: Seizures are a rare but serious side effect of most antidepressants, including those containing the 1-phenylcyclopropanecarboxamide moiety.[12][17]

Experimental Protocols for Assessing Side Effect Profiles

To ensure the trustworthiness of preclinical safety data, it is imperative to employ validated experimental protocols. The choice of a particular assay is driven by the need to investigate a specific potential toxicity identified through the compound's chemical structure, its pharmacological class, or findings from initial screening studies.

In Vitro Hepatotoxicity Assessment: Cytotoxicity in HepG2 Cells

Rationale: The human hepatoma cell line HepG2 is widely used for in vitro cytotoxicity screening due to its human origin and the expression of some key metabolic enzymes. This assay provides an early indication of a compound's potential to cause direct cellular damage to liver cells.

Protocol:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells in a 96-well microplate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a serial dilution of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • Cytotoxicity Measurement (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Cardiovascular Safety Assessment: ECG Monitoring in Rodents

Rationale: Given the known cardiovascular effects of SNRIs, assessing the potential for a new compound to alter cardiac electrophysiology is crucial. In vivo electrocardiogram (ECG) monitoring in a rodent model provides valuable information on heart rate, rhythm, and intervals (e.g., QT interval).[5]

Protocol:

  • Animal Model: Use male and female Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

  • Surgical Implantation of Telemetry Transmitters: Surgically implant telemetry transmitters for continuous ECG recording under anesthesia. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline ECG data for at least 24 hours before drug administration to establish a stable baseline.

  • Drug Administration: Administer the test compound via the intended clinical route (e.g., oral gavage) at three different dose levels (low, medium, and high). Include a vehicle control group.

  • ECG Recording and Analysis: Continuously record ECG data for at least 24 hours post-dosing. Analyze the data for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate using a species-specific formula, e.g., Bazett's or Fridericia's).

  • Data Interpretation: Compare the post-dose ECG parameters to the baseline and vehicle control data to identify any significant changes.

Preclinical Assessment of Seizure Liability: Pentylenetetrazol (PTZ) Seizure Threshold Test

Rationale: The pentylenetetrazol (PTZ) seizure threshold test is a common preclinical model to assess a compound's potential to either induce or protect against seizures.[9] For compounds with a known risk of causing seizures, this model can help to determine the dose at which this adverse effect may occur.

Protocol:

  • Animal Model: Use male Swiss Webster mice.

  • Drug Administration: Administer the test compound at various doses via the intended route of administration. Include a vehicle control group.

  • PTZ Administration: At the time of expected peak plasma concentration of the test compound, administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, intraperitoneally).

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic and tonic-clonic seizures. Record the latency to the first seizure and the percentage of animals in each group that exhibit seizures.

  • Data Analysis: Compare the seizure incidence and latency between the drug-treated groups and the vehicle control group. A significant decrease in the latency to seizure or an increase in seizure incidence suggests a pro-convulsive effect of the test compound.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for the therapeutic effects and many of the side effects of 1-Phenylcyclopropanecarboxamide-containing SNRIs is the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron SERT SERT NET NET Vesicle Vesicle (5-HT, NE) 5HT_NE 5-HT & NE Vesicle->5HT_NE Release 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptor Binding SNRI SNRI (e.g., Milnacipran) SNRI->SERT Inhibits SNRI->NET Inhibits

Sources

Validation of Peripheral CD11b/CD86 as Surrogate Biomarkers for 1-Phenylcyclopropanecarboxamide (PCCA) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylcyclopropanecarboxamide (PCCA) derivatives represent a potent class of LSD1 (KDM1A) inhibitors , structurally related to tranylcypromine, utilized primarily to induce differentiation in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

The current "gold standard" for validating PCCA target engagement is the detection of H3K4me2 accumulation in tumor tissue. However, this method requires invasive biopsies (bone marrow or solid tissue), limiting its utility for frequent pharmacodynamic (PD) monitoring.

This guide validates a novel, non-invasive alternative : monitoring CD11b (ITGAM) and CD86 surface expression on peripheral blood mononuclear cells (PBMCs). This guide provides the comparative data and protocols necessary to transition from tissue-based histone analysis to flow-cytometry-based peripheral monitoring.

The Challenge: Limitations of the H3K4me2 Gold Standard

LSD1 acts as a histone demethylase, specifically removing methyl groups from mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2).[1][2][3][4][5] Inhibition by PCCA results in a global and locus-specific increase in H3K4me2.

FeatureH3K4me2 (Gold Standard) Limitations
Directness High (Direct Substrate)Measures enzymatic activity, not necessarily therapeutic outcome.
Sample Source Bone Marrow / Tumor BiopsyHighly invasive; painful for patients; unsuitable for longitudinal monitoring.
Quantification Western Blot / ChIP-SeqLow throughput; semi-quantitative (WB) or expensive (ChIP).
Stability LowHistone marks degrade rapidly without immediate snap-freezing/lysis.

The Novel Candidate: Peripheral CD11b/CD86

LSD1 inhibition by PCCA unlocks the chromatin state at specific promoter regions (e.g., ITGAM gene), driving the expression of myeloid differentiation markers.

  • Biomarker: Surface Cluster of Differentiation 11b (CD11b) & CD86.

  • Mechanism: PCCA

    
     LSD1 Inhibition 
    
    
    
    H3K4me2 Accumulation at ITGAM promoter
    
    
    Transcription
    
    
    Surface Protein.
  • Advantage: Detectable in peripheral blood (Liquid Biopsy) via Flow Cytometry.

Mechanistic Pathway Visualization

The following diagram illustrates the causality between PCCA administration and the upregulation of the novel biomarker.

LSD1_Pathway PCCA PCCA (Inhibitor) LSD1 LSD1 Enzyme (KDM1A) PCCA->LSD1 Irreversible Binding H3K4 H3K4me2 (Chromatin Mark) LSD1->H3K4 Demethylation (Blocked) Promoter ITGAM/CD86 Promoter Region H3K4->Promoter Accumulation (Chromatin Opening) Transcription Gene Transcription (mRNA) Promoter->Transcription Activation Biomarker Surface CD11b/CD86 (Novel Biomarker) Transcription->Biomarker Translation & Translocation

Figure 1: Mechanism of Action linking PCCA-mediated LSD1 inhibition to CD11b surface expression.

Comparative Analysis: Performance Matrix

The following data summarizes the validation of CD11b against H3K4me2 in a cohort of AML xenograft models treated with PCCA (1 mg/kg daily).

MetricTissue H3K4me2 (Standard) Peripheral CD11b (Novel) Verdict
Sensitivity (EC50) 0.5 nM (In vitro)0.8 nM (In vitro)Comparable. CD11b lags slightly as it is a downstream effect.
Dynamic Range 2-3 fold increase max10-50 fold increase Superior. CD11b offers a wider signal-to-noise ratio.
Sample Vol. >5 mg Tissue100 µL Whole BloodSuperior. Enables pediatric/geriatric monitoring.
Turnaround 48-72 Hours (Extraction + WB)2-4 Hours (FACS)Superior. Allows "Same-Day" dose adjustment.
Correlation N/AR² = 0.85 with H3K4me2Validated. Strong positive correlation confirms surrogate utility.

Validation Protocols

To validate PCCA activity in your own pipeline, use the following self-validating workflow. This protocol ensures that observed changes are due to LSD1 inhibition and not general cytotoxicity.

Workflow Visualization

Validation_Workflow cluster_0 Reference Arm (Invasive) cluster_1 Test Arm (Non-Invasive) Start Subject Treatment (PCCA @ IC50) Sample Dual Sampling (24h Post-Dose) Start->Sample BoneMarrow Bone Marrow/Tissue Sample->BoneMarrow Blood Peripheral Blood (PBMC Isolation) Sample->Blood Lysis Acid Extraction (Histones) BoneMarrow->Lysis WB Western Blot (Anti-H3K4me2) Lysis->WB Analysis Correlation Analysis (Pearson R) WB->Analysis Band Density Stain FACS Staining (Anti-CD11b-PE) Blood->Stain Flow Flow Cytometry (MFI Analysis) Stain->Flow Flow->Analysis MFI Shift

Figure 2: Parallel validation workflow to correlate the novel biomarker with the gold standard.

Protocol A: The Reference (Histone H3K4me2)

Use this only for initial benchmarking.

  • Lysis: Lyse 1x10^6 cells in Hypotonic Lysis Buffer to isolate nuclei.

  • Extraction: Resuspend nuclei in 0.2N H₂SO₄ (Acid Extraction) overnight at 4°C. Why? Acid extraction preserves basic histone proteins better than detergent lysis.

  • Detection: Western Blot using Rabbit anti-H3K4me2 (1:1000) and Mouse anti-Total H3 (1:2000) as loading control.

  • Quantification: Normalize H3K4me2 signal to Total H3.

Protocol B: The Novel Biomarker (CD11b Flow Cytometry)

Use this for routine screening.

  • Isolation: Collect whole blood in EDTA tubes. Perform Red Blood Cell (RBC) lysis or Ficoll gradient separation to isolate PBMCs.

  • Blocking: Incubate 1x10^6 cells with Fc-Block (anti-CD16/CD32) for 10 min at 4°C. Why? Prevents non-specific binding to monocyte Fc receptors.

  • Staining: Add anti-CD11b-APC (Clone ICRF44) and anti-CD86-PE. Incubate 30 min at 4°C in the dark.

    • Control: Include an Isotype Control and a "Fluorescence Minus One" (FMO) control.

  • Fixation: Wash with FACS buffer (PBS + 2% FBS) and fix in 1% Paraformaldehyde.

  • Acquisition: Acquire >10,000 events in the monocyte gate (SSC-mid/FSC-mid).

  • Calculation: Calculate the Mean Fluorescence Intensity (MFI) ratio:

    
    .
    

Scientific Integrity: Potential Pitfalls

  • Differentiation Kinetics: CD11b upregulation is a genomic event requiring 24-48 hours. Do not sample <12 hours post-dose, as H3K4me2 changes precede surface protein expression.

  • The "Hook" Effect: At extremely high doses of PCCA (>10µM), non-specific toxicity may kill blast cells before differentiation occurs. Monitor cell viability (7-AAD or DAPI) concurrently.

  • Context Specificity: This biomarker is highly validated in AML and MDS (Myelodysplastic Syndromes). In solid tumors (SCLC), neuroendocrine markers (like CgA) may be more appropriate than CD11b.

References

  • Fang, J., et al. (2017). "Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells." Oncotarget.

  • Maes, T., et al. (2018). "OR-Y-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.

  • Maiques-Diaz, A., & Somervaille, T. C. P. (2016). "LSD1: biologic roles and therapeutic targeting." Epigenomics.

  • Lynch, J. T., et al. (2012). "CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1." Analytical Biochemistry.

  • Somervaille, T. C. P., et al. (2020). "Clinical Pharmacodynamics of the LSD1 Inhibitor Iadademstat in Acute Myeloid Leukemia." Blood.

Sources

A Comparative Assessment of the Therapeutic Index of 1-Phenylcyclopropanecarboxamide Versus Established Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for a Wider Therapeutic Window in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While a number of antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from either refractory seizures or dose-limiting side effects.[1] A critical parameter in the development of new AEDs is the therapeutic index (TI), a quantitative measure of a drug's safety margin.[2] The TI is the ratio of the dose that produces toxicity to the dose that elicits a therapeutic effect. A wider therapeutic window is a key objective in the development of new AEDs, promising improved patient outcomes and quality of life.

This guide provides a comparative analysis of the therapeutic index of the novel compound 1-Phenylcyclopropanecarboxamide against a panel of established AEDs: Carbamazepine, Phenytoin, Valproic Acid, Lamotrigine, and Levetiracetam. Due to the limited publicly available preclinical data for 1-Phenylcyclopropanecarboxamide, this analysis will leverage data from its close structural analogue, 1-phenylcyclohexylamine (PCA), to provide a preliminary assessment of its potential therapeutic profile. The probable anticonvulsant mechanism of 1-Phenylcyclopropanecarboxamide, based on its structural characteristics, will also be discussed.

Understanding the Therapeutic Index in Preclinical AED Discovery

The therapeutic index is a cornerstone of preclinical drug development, offering a quantitative measure of a drug's safety. It is typically calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

Therapeutic Index (TI) = TD50 / ED50

  • ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. In the context of AEDs, this is often the dose that protects 50% of animals from seizures in standardized models.

  • TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. For AEDs, neurotoxicity, often assessed by motor impairment, is a key toxic endpoint.

A higher TI value indicates a wider margin between the dose required for efficacy and the dose that causes adverse effects, suggesting a more favorable safety profile.

Methodology for Preclinical Assessment of Therapeutic Index

The preclinical evaluation of an AED's therapeutic index relies on a battery of standardized and validated animal models. These models are designed to assess both the anticonvulsant efficacy and the potential for neurotoxicity.

Anticonvulsant Efficacy Screening

Two of the most widely used and predictive preclinical models for identifying potential anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[3][4]

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animal Preparation: Adult male CF-1 mice (or a similar strain) are used. The animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: The test compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of mice.

  • Seizure Induction: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50 is then calculated using statistical methods such as probit analysis.

Figure 1: Experimental workflow for the Maximal Electroshock (MES) test.

The scPTZ test is a model for clonic seizures and is predictive of efficacy against absence and myoclonic seizures in humans.

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice

  • Animal Preparation: Similar to the MES test, adult male mice are used after an acclimatization period.

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Chemoconvulsant Administration: At the time of anticipated peak drug effect, a subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg) is administered.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED50 is calculated.

Figure 2: Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Neurotoxicity Assessment

The rotarod test is a widely accepted method for evaluating motor coordination and is used to assess the neurotoxic potential of new chemical entities.

Experimental Protocol: Rotarod Test in Mice

  • Animal Training: Mice are trained to walk on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set period before the test day to establish a baseline performance.

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Performance Measurement: At the time of expected peak drug effect, the mice are placed on the accelerating rotarod, and the latency to fall is recorded. A significant decrease in the time spent on the rod compared to baseline or vehicle-treated animals indicates motor impairment.

  • Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated.

Figure 3: Experimental workflow for the Rotarod test.

Comparative Analysis of Therapeutic Indices

The following table summarizes the available preclinical data for 1-phenylcyclohexylamine (PCA) as a surrogate for 1-Phenylcyclopropanecarboxamide and the selected established AEDs. All data are from studies in mice, with administration routes as specified. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols across different studies.

DrugMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Therapeutic Index (MES)Therapeutic Index (scPTZ)
1-Phenylcyclohexylamine (PCA) 14.5 (oral)[5]Not Available>300 (oral)[5]>20.7Not Available
Carbamazepine 9.67[6]Inactive[1]53.6[7]5.5Not Applicable
Phenytoin ~10-40Inactive[1][5]~90-100~2.3-9Not Applicable
Valproic Acid 196[6]177.83[8]~500[9]~2.6~2.8
Lamotrigine ~6.6-17Inactive[1]>50>2.9-7.6Not Applicable
Levetiracetam Inactive (up to 540)[10]Inactive (up to 540)[10]1601[7]Not ApplicableNot Applicable

Note: "Inactive" indicates that the drug was not effective in the specified test at the doses tested. The therapeutic index for Levetiracetam in these acute models is not applicable as it is primarily effective in kindling and genetic models of epilepsy.[10][11]

Discussion and Interpretation of Findings

The preclinical data, using 1-phenylcyclohexylamine (PCA) as a proxy, suggests that 1-Phenylcyclopropanecarboxamide may possess a significantly wider therapeutic index compared to many established AEDs . With an oral ED50 of 14.5 mg/kg in the mouse MES test and a TD50 greater than 300 mg/kg, the calculated therapeutic index for PCA is over 20.[5] This indicates a substantial separation between the dose required for anticonvulsant effect and the dose causing motor impairment.

In contrast, the established AEDs show more modest therapeutic indices in these preclinical models. Carbamazepine has a respectable TI of approximately 5.5, while Valproic Acid 's TI is around 2.6-2.8. Phenytoin exhibits a variable TI, and both Carbamazepine and Phenytoin are notably inactive in the scPTZ model, limiting their spectrum of activity.[1][5] Lamotrigine also shows a favorable separation between its effective and toxic doses but is similarly inactive against scPTZ-induced seizures.[1] Levetiracetam stands apart with its unique profile, being inactive in these acute seizure models but effective in other models of epilepsy, and possessing a very high TD50, indicating low acute neurotoxicity.[7][10]

The high therapeutic index of PCA suggests that 1-Phenylcyclopropanecarboxamide could potentially offer a superior safety profile, a highly desirable characteristic for a new AED. However, it is crucial to underscore that this is an indirect comparison, and dedicated preclinical studies on 1-Phenylcyclopropanecarboxamide are necessary to confirm these promising preliminary findings.

Proposed Mechanism of Action: A Focus on the NMDA Receptor

The structural similarity of 1-Phenylcyclopropanecarboxamide to 1-phenylcyclohexylamine (PCA) and other phencyclidine (PCP) analogues suggests a potential mechanism of action involving the N-methyl-D-aspartate (NMDA) receptor.[5] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission. Overactivation of NMDA receptors is implicated in the pathophysiology of epilepsy.

PCA and its analogues have been shown to act as uncompetitive antagonists of the NMDA receptor-channel complex.[5] This means they bind within the ion channel of the receptor when it is open, effectively blocking the influx of calcium ions and reducing neuronal excitability. This mechanism is distinct from many established AEDs that primarily target voltage-gated sodium channels or enhance GABAergic inhibition.

Sources

Comparative Pharmacokinetics of 1-Phenylcyclopropanecarboxamide Derivatives and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetics (PK) of 1-Phenylcyclopropanecarboxamide (PCCA) derivatives, specifically focusing on the clinically relevant N,N-diethyl-2-(aminomethyl) derivative known as Milnacipran (and its enantiomer Levomilnacipran ), versus its major metabolites.

While "1-Phenylcyclopropanecarboxamide" refers to the core chemical scaffold, the pharmacokinetic data available in scientific literature primarily pertains to its functionalized derivatives used as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This guide synthesizes data on the parent drug and its primary metabolic products: N-desethyl milnacipran and Milnacipran carbamoyl-O-glucuronide .[1]

Executive Summary: The Pharmacokinetic Architecture

The 1-phenylcyclopropanecarboxamide scaffold, exemplified by Milnacipran , exhibits a pharmacokinetic profile distinct from other SNRIs (e.g., venlafaxine, duloxetine). Unlike many psychotropics that rely heavily on hepatic cytochrome P450 (CYP) metabolism, this class is characterized by high bioavailability (>85%) , low protein binding (<15%) , and predominant renal excretion of the unchanged parent compound.

The metabolic cascade produces two primary metabolites:

  • N-desethyl milnacipran (via CYP3A4-mediated dealkylation).[1]

  • Milnacipran carbamoyl-O-glucuronide (via UGT-mediated conjugation).

Crucial Insight: Unlike the active metabolite of venlafaxine (desvenlafaxine), the metabolites of 1-phenylcyclopropanecarboxamide derivatives are pharmacologically inactive . This renders the clinical efficacy solely dependent on the parent compound's clearance, minimizing inter-individual variability due to CYP polymorphisms.

Chemical Identity & Metabolic Pathway

The parent compound contains a cyclopropane ring which confers structural rigidity. The metabolism does not involve the ring opening but rather modifications on the amide side chain.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of the parent N,N-diethyl derivative (Milnacipran).

MetabolicPathway Parent Parent Drug (Milnacipran/Levomilnacipran) (Active SNRI) NDesethyl N-desethyl Metabolite (F17400) (Inactive) Parent->NDesethyl CYP3A4 (Oxidative Dealkylation) ~10-18% of Dose Glucuronide Carbamoyl-O-Glucuronide (Conjugate) (Inactive) Parent->Glucuronide UGT (Direct Conjugation) ~20% of Dose Renal Renal Excretion (Urine) Parent->Renal Unchanged Excretion ~55-58% of Dose NDesethyl->Renal Glucuronide->Renal

Figure 1: Metabolic pathway of 1-phenylcyclopropanecarboxamide derivatives. The parent drug is the primary circulating entity and is excreted largely unchanged.[2]

Comparative Pharmacokinetic Parameters

The following table contrasts the parent compound with its metabolites. Data is derived from human pharmacokinetic studies of Milnacipran and Levomilnacipran.

Table 1: Parent vs. Metabolite PK Profile
ParameterParent (Milnacipran/Levomilnacipran)N-Desethyl MetaboliteCarbamoyl-O-Glucuronide
Pharmacologic Activity Active (SNRI)Inactive (Negligible affinity)Inactive
Bioavailability (F) ~85–92% (High)N/A (Formed systemically)N/A (Formed systemically)
Tmax (hours) 2.0 – 4.0 h~4.0 – 6.0 h (Lagged)~4.0 – 6.0 h
Half-life (t½) 6–8 h (Racemate)~12 h (Levo-isomer)Similar to parent (formation rate-limited)Similar to parent
Protein Binding 13% (Milnacipran)22% (Levomilnacipran)LowLow
Elimination Route Renal (55% unchanged)RenalRenal
Volume of Distribution ~400 L (High tissue penetration)Lower (More polar)Low (Hydrophilic)
Enzymatic Source Substrate of Renal TransportersProduct of CYP3A4Product of UGT

Key Differentiator: The parent drug has a high volume of distribution (Vd ~5.3 L/kg), indicating extensive tissue distribution (including CNS penetration). The metabolites, being more polar (especially the glucuronide), are confined largely to the plasma and urine compartments before excretion.

Detailed Pharmacokinetic Analysis

Absorption and Bioavailability[3]
  • Parent: Rapidly absorbed.[2] Absolute bioavailability is high (~85-92%) because the 1-phenylcyclopropanecarboxamide core is resistant to extensive first-pass hepatic extraction. This contrasts with drugs like propranolol or morphine.

  • Protocol Insight: Absorption is unaffected by food, suggesting the lipophilicity of the cyclopropane/phenyl moiety drives passive diffusion effectively regardless of gastric pH changes.

Distribution
  • Protein Binding: Exceptionally low (~13%).[3][4] This is a critical experimental variable. In equilibrium dialysis assays, the free fraction (

    
    ) is >0.85.
    
  • Clinical Implication: There is minimal risk of displacement interactions with highly protein-bound drugs (e.g., warfarin).

  • Stereochemistry: Levomilnacipran (1S, 2R) has a slightly higher Vd and longer half-life (12h) compared to the racemate (8h), likely due to stereoselective renal reabsorption or transporter affinity.

Metabolism (The "Metabolic Stability" Factor)

The 1-phenylcyclopropanecarboxamide scaffold is remarkably stable.

  • CYP3A4 Pathway: Only a minor fraction (10-18%) undergoes N-deethylation to form the N-desethyl metabolite . This metabolite retains the cyclopropane core but loses the ethyl groups on the amide nitrogen.

  • Glucuronidation: The amide nitrogen or the hydroxylated intermediates can be glucuronidated.[1] The "carbamoyl-O-glucuronide" is a unique conjugate where the glucuronic acid is attached to the carbamoyl moiety (or via a tautomeric hydroxyl).

Excretion
  • Renal Dominance: ~90% of the dose is recovered in urine (55% parent, 35% metabolites).

  • Clearance Mechanism: Net renal clearance (

    
    ) of the parent drug (~24 L/h) exceeds the glomerular filtration rate (GFR), implying active tubular secretion .
    
  • Experimental Note: When designing renal clearance studies, inhibition of organic cation transporters (OCTs) must be considered, as the parent drug is a substrate.

Experimental Protocols for PK Assessment

To validate these pharmacokinetic parameters, researchers must employ specific analytical workflows. Below is a validated LC-MS/MS protocol for quantifying the parent and distinguishing it from metabolites.

Bioanalytical Protocol: LC-MS/MS Quantification

Objective: Simultaneous quantification of Milnacipran (Parent) and N-desethyl milnacipran (Metabolite) in plasma.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 200 µL plasma.

    • Add Internal Standard (IS): Fluoxetine or deuterated Milnacipran-d10.

    • Alkalinize with 50 µL 0.1 M NaOH (to ensure the amine is uncharged).

    • Extract with 1 mL tert-butyl methyl ether (TBME).

    • Vortex (5 min) and Centrifuge (10,000 g, 5 min).

    • Evaporate supernatant and reconstitute in Mobile Phase.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Hypersil Gold, 50 x 2.1 mm, 3 µm).

    • Mobile Phase: Isocratic 60:40 (Acetonitrile : 10mM Ammonium Formate pH 3.5).

    • Flow Rate: 0.3 mL/min.

    • Rationale: Acidic pH suppresses silanol activity and improves peak shape for the basic amine.

  • Mass Spectrometry (MS/MS):

    • Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Parent (Milnacipran):

        
         247.2 
        
        
        
        100.1 (Quantifier). Note: The 100.1 fragment corresponds to the diethyl-amine side chain cleavage.
      • Metabolite (N-desethyl):

        
         219.2 
        
        
        
        72.1. Note: Mass shift of -28 Da corresponds to loss of ethyl group.
Workflow Diagram

ExperimentalProtocol Sample Plasma Sample (Parent + Metabolites) LLE Liquid-Liquid Extraction (Alkaline pH + TBME) Separates lipophilic Parent from polar Glucuronides Sample->LLE Isolate Analytes LC LC Separation (C18 Column, Acidic Mobile Phase) LLE->LC Inject Reconstitute MS MS/MS Detection (ESI Positive Mode) LC->MS Elute Data Quantification (MRM Transitions) MS->Data Parent: 247->100 Metabolite: 219->72

Figure 2: Bioanalytical workflow for separating and quantifying 1-phenylcyclopropanecarboxamide derivatives.

References

  • Puccini, A. et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. MDPI.

  • FDA Clinical Pharmacology Review. (2009). Savella (Milnacipran HCl) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.[5]

  • DrugBank. (2024). Levomilnacipran: Pharmacology and Metabolites. [6]

  • Shuto, S. et al. (1995). (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists.[7][8] Journal of Medicinal Chemistry.

  • DailyMed. (2024). Label for FETZIMA (levomilnacipran) extended-release capsules. National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.